3,3-Dimethylpiperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)4-3-5-8-6-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFKQBZPFQBCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595582 | |
| Record name | 3,3-Dimethylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27832-58-2 | |
| Record name | Piperidine, 3,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27832-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3,3-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3-Dimethylpiperidine hydrochloride. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental protocols, and logical workflow visualizations to support laboratory applications.
Core Physical and Chemical Properties
This compound is a piperidine derivative with the chemical formula C₇H₁₆ClN.[1] As a hydrochloride salt, it typically exists as a solid at room temperature and is more readily soluble in aqueous solutions compared to its free base, 3,3-Dimethylpiperidine.[2][3] This increased water solubility makes it a more convenient form for handling and for use in many biological assays.
The following table summarizes the key physical and chemical properties of this compound and its corresponding free base, 3,3-Dimethylpiperidine.
| Property | This compound | 3,3-Dimethylpiperidine |
| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N |
| Molecular Weight | 149.67 g/mol | 113.20 g/mol |
| Appearance | Solid | Liquid |
| Melting Point | 192-195 °C | Not Applicable |
| Boiling Point | Not Available | 137-138 °C |
| Solubility | Soluble in water | Limited solubility in water; soluble in organic solvents |
| CAS Number | 27832-58-2 | 1193-12-0 |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and a representative synthesis of this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.[4]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
-
For accuracy, repeat the determination with two additional samples.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in an aqueous medium can be determined using the shake-flask method.[2][5]
Materials:
-
This compound sample
-
Distilled or deionized water (or a specific buffer solution)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed.
-
Seal the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from its free base, 3,3-Dimethylpiperidine.
Materials:
-
3,3-Dimethylpiperidine
-
Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated HCl)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 3,3-Dimethylpiperidine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a slight molar excess of a solution of hydrochloric acid in diethyl ether (or dropwise addition of concentrated HCl).
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the purified this compound product under vacuum.
Biological Context and Experimental Workflow
Derivatives of 3,3-dimethylpiperidine have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological conditions. The following diagram illustrates a typical experimental workflow for screening compounds like this compound for their binding affinity to the sigma-1 receptor using a competitive radioligand binding assay.[6][7][8]
References
- 1. This compound | 27832-58-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
3,3-Dimethylpiperidine hydrochloride chemical structure and stereochemistry
An In-depth Technical Guide to 3,3-Dimethylpiperidine Hydrochloride
This technical guide provides a comprehensive overview of this compound, covering its chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Stereochemistry
3,3-Dimethylpiperidine is a heterocyclic compound featuring a saturated six-membered ring containing one nitrogen atom, which classifies it as a piperidine derivative.[1] Two methyl groups are substituted at the third position of the piperidine ring.[1] As a secondary amine, the nitrogen atom imparts basic properties to the molecule.[1]
The hydrochloride salt is formed by the reaction of the basic nitrogen of the piperidine ring with hydrochloric acid (HCl). This typically results in a solid, crystalline compound which often has improved water solubility and handling characteristics compared to the free base.[1]
Stereochemistry: A key feature of 3,3-Dimethylpiperidine is its lack of chirality. The carbon atom at the 3-position, to which both methyl groups are attached, is not a stereocenter. Consequently, the molecule is achiral and does not exist as enantiomers or diastereomers.
A logical diagram illustrating the structure and salt formation is presented below.
Caption: Formation of this compound.
Physicochemical and Spectroscopic Data
The properties of 3,3-Dimethylpiperidine and its hydrochloride salt have been characterized by various analytical techniques. The available quantitative data are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₆ClN | [2][3] |
| Molecular Weight | 149.66 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 140-143 °C | [2] |
| Boiling Point | 181.3 °C at 760 mmHg | [2] |
| Flash Point | 63.5 °C | [2] |
| Vapor Pressure | 0.735 mmHg at 25 °C | [2] |
| LogP | 2.5268 | [2] |
| Solubility | Enhanced solubility in water | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
| Technique | Data Source / Reference |
| ¹H NMR | ChemicalBook |
| ¹³C NMR | SpectraBase |
| IR Spectroscopy | PubChem, NIST WebBook |
| Mass Spectrometry | PubChem, NIST WebBook |
Note: While sources indicate the availability of spectral data, specific peak assignments and spectra are often proprietary and require access to spectral databases.
Experimental Protocols
Synthesis of 3,3-Dimethylpiperidine
A documented method for the synthesis of the free base, 3,3-Dimethylpiperidine, involves the reductive amination of 2,2-dimethyl-4-cyanobutanal.[5]
Protocol:
-
Reactant Feed: 2,2-dimethyl-4-cyanobutanal (31.8 g, 0.254 mol, purity 93.4%) and liquid ammonia (870 g, 51.1 mol) are continuously pumped at a rate of 34.0 g/hr and 1450 ml/hr, respectively.[5]
-
Initial Reaction: The mixture is passed through a tubular reactor containing a TiO₂ (anatase) catalyst (63.5 g) at 60 °C and 250 bar.[5]
-
Hydrogenation: The effluent from the first reactor is then directed into a hydrogenation reactor. Hydrogen gas is introduced at a rate of 100 L/hr (4.5 mol). The reaction is maintained at 120 °C and 250 bar.[5]
-
Work-up and Purification: After the reaction, the pressure is released. Ammonia is removed via distillation. The resulting product mixture is then purified by fractional distillation to yield 3,3-dimethylpiperidine.[5]
The workflow for this synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for 3,3-Dimethylpiperidine.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard acid-base neutralization reaction.
General Protocol:
-
Dissolve the synthesized 3,3-Dimethylpiperidine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or dissolved in an appropriate solvent like isopropanol or diethyl ether) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with cold anhydrous solvent to remove any unreacted starting material or excess acid.
-
Dry the final product, this compound, under a vacuum.
Spectroscopic Analysis
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount (typically 5-25 mg) of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[6][7]
-
Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectrum.
General Protocol for Infrared (IR) Spectroscopy:
-
Prepare the sample. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C-H stretch, N-H bend).
General Protocol for Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for the free base).[8]
-
Ionize the sample using a suitable method (e.g., Electron Ionization - EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and fragmentation pattern.[8]
Biological Activity and Applications
While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, the piperidine scaffold is a crucial structural feature in many biologically active compounds and pharmaceuticals. Derivatives of piperidine are investigated for a wide range of activities, including antimicrobial properties.[10] this compound serves as a valuable building block in organic and medicinal chemistry for the synthesis of more complex molecules.[1]
References
- 1. CAS 27832-58-2: Piperidina, 3,3-dimetil-, clorhidrato (1:1) [cymitquimica.com]
- 2. m.molbase.com [m.molbase.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 27832-58-2 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3-Dimethylpiperidine [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,3-Dimethylpiperidine Hydrochloride (CAS: 27832-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Dimethylpiperidine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis, spectroscopic data, biological activity, and experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is the salt form of the parent amine, 3,3-dimethylpiperidine. As a hydrochloride salt, it typically presents as a solid, which enhances its stability and solubility in aqueous media, facilitating its use in laboratory settings. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The gem-dimethyl substitution at the 3-position introduces a unique steric and conformational constraint that can be exploited in the design of selective ligands.
Table 1: Physicochemical Properties of 3,3-Dimethylpiperidine and its Hydrochloride Salt
| Property | Value | Reference |
| 3,3-Dimethylpiperidine (Free Base) | ||
| CAS Number | 1193-12-0 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| Boiling Point | 137-139 °C | Data from chemical suppliers |
| This compound | ||
| CAS Number | 27832-58-2 | |
| Molecular Formula | C₇H₁₆ClN | |
| Molecular Weight | 149.66 g/mol | [2] |
| Melting Point | 140-143 °C | [2] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, under inert atmosphere |
Synthesis and Spectroscopic Characterization
The synthesis of 3,3-dimethylpiperidine can be achieved through various routes, with one documented method involving the reductive amination of a cyanobutanal derivative. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Experimental Protocols
Protocol 2.1.1: Synthesis of 3,3-Dimethylpiperidine
This protocol is adapted from a literature procedure for the synthesis of the free base.[3]
-
A continuous flow reaction is established where 2,2-dimethyl-4-cyanobutanal (0.254 mol/hour) and liquid ammonia (51.1 mol/hour) are pumped at 250 bar and 60 °C through a tubular reactor containing a TiO₂ (anatase) catalyst.[3]
-
The effluent from the first reactor is then passed through a hydrogenation reactor at 250 bar and 120 °C with a concurrent flow of hydrogen gas (4.5 mol/hour).[3]
-
The resulting product stream is decompressed, and excess ammonia is removed by distillation.[3]
-
The crude product is purified by fractional distillation to yield 3,3-dimethylpiperidine (boiling point 50-52 °C at 210 mmHg).[3]
Protocol 2.1.2: Preparation of this compound
This is a general procedure for the formation of a hydrochloride salt from the free amine.
-
Dissolve the purified 3,3-dimethylpiperidine in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 2: Spectroscopic Data for 3,3-Dimethylpiperidine (Free Base)
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.72 (t, 2H), 2.47 (t, 2H), 1.49 (m, 2H), 1.34 (m, 2H), 0.91 (s, 6H) | [4] |
| ¹³C NMR | Expected signals for methyl, methylene, and quaternary carbons. | [1] |
| IR Spectroscopy | Characteristic peaks for N-H and C-H stretching. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |
Note: For the hydrochloride salt, a downfield shift is expected for the protons adjacent to the nitrogen atom in the ¹H NMR spectrum due to the positive charge on the nitrogen.
Biological Activity and Applications in Drug Development
Derivatives of 3,3-dimethylpiperidine have shown significant activity at important biological targets, highlighting their potential in drug discovery. Two key areas of interest are their interactions with sigma receptors and the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).
Sigma Receptor Ligands
The 3,3-dimethylpiperidine scaffold has been investigated for the development of high-affinity and selective ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in modulating calcium signaling.[6]
One notable example is 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine , which has been identified as a highly selective σ₁ receptor ligand relative to the σ₂ receptor.[5] Such selective ligands are valuable tools for elucidating the physiological roles of the σ₁ receptor and hold therapeutic potential for central nervous system disorders.[5]
The σ₁ receptor is involved in cellular stress responses. Under normal conditions, it is complexed with the chaperone BiP. Upon ligand binding or cellular stress, the σ₁ receptor dissociates from BiP and can modulate the activity of various proteins, including the IP3 receptor, thereby influencing intracellular calcium levels.
References
- 1. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.molbase.com [m.molbase.com]
- 3. prepchem.com [prepchem.com]
- 4. 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3-Dimethylpiperidine hydrochloride (C₇H₁₆ClN), a piperidine derivative of interest in pharmaceutical research and organic synthesis. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data interpretation.
Chemical Structure and Properties
This compound is the salt form of the parent compound, 3,3-Dimethylpiperidine. The piperidine ring is a prevalent scaffold in many biologically active compounds. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.
Chemical Structure:
Spectroscopic Data
The following sections detail the expected and reported spectroscopic data for this compound. It is important to note that while extensive data is available for the free base (3,3-Dimethylpiperidine), specific experimental data for the hydrochloride salt is less common in publicly accessible databases. The data presented herein is a combination of reported data for the free base and predicted shifts and characteristics for the hydrochloride salt based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the nitrogen atom in the piperidine ring to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons due to the inductive effect of the positively charged nitrogen. This leads to a general downfield shift (deshielding) of the signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2 (axial & equatorial) | 3.0 - 3.4 | Multiplet | Deshielded due to proximity to N⁺H₂ |
| H4 (axial & equatorial) | 1.6 - 1.9 | Multiplet | |
| H5 (axial & equatorial) | 1.6 - 1.9 | Multiplet | |
| H6 (axial & equatorial) | 3.0 - 3.4 | Multiplet | Deshielded due to proximity to N⁺H₂ |
| N⁺H₂ | 8.5 - 9.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| C(CH₃)₂ | 0.9 - 1.2 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 50 - 55 |
| C3 | 30 - 35 |
| C4 | 35 - 40 |
| C5 | 20 - 25 |
| C6 | 50 - 55 |
| C(CH₃)₂ | 25 - 30 |
Infrared (IR) Spectroscopy
The formation of the hydrochloride salt introduces characteristic vibrational modes associated with the ammonium group (N⁺H₂).
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
| 2800-3000 | C-H stretching | Medium to Strong |
| 2400-2700 | N⁺-H stretching (broad) | Strong, Broad |
| 1570-1610 | N⁺-H bending (asymmetric) | Medium |
| 1450-1470 | C-H bending | Medium |
Mass Spectrometry (MS)
In mass spectrometry, this compound will typically show the molecular ion of the free base, as the hydrochloride salt dissociates under common ionization conditions. The fragmentation pattern is characteristic of piperidine derivatives.
Table 4: Expected Mass Spectrometry Data for 3,3-Dimethylpiperidine
| m/z | Proposed Fragment |
| 113 | [M]⁺ (Molecular ion of free base) |
| 98 | [M - CH₃]⁺ |
| 84 | [M - C₂H₅]⁺ |
| 70 | [M - C₃H₇]⁺ |
| 56 | [C₄H₈]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the N⁺H₂ protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-100 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or the KBr pellet press should be collected.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-500.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.
Caption: General experimental workflow for NMR, FTIR, and MS analysis.
Caption: Logical relationship of synthesis and spectroscopic characterization.
Conformational Analysis of 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational properties of 3,3-dimethylpiperidine hydrochloride. Due to a lack of direct experimental data for the hydrochloride salt in the current literature, this guide combines available data for the free base, 3,3-dimethylpiperidine, with established principles of piperidinium salt stereochemistry to present a comprehensive conformational overview.
Introduction to Piperidine Conformation
The piperidine ring is a fundamental saturated heterocycle prevalent in a vast number of pharmaceuticals and natural products. Its three-dimensional structure is crucial in defining its biological activity and interaction with target receptors. The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. However, the presence of the nitrogen atom and various substituents introduces a complex interplay of steric and electronic effects that govern the conformational equilibrium.
Key conformational aspects of piperidine derivatives include:
-
Ring Inversion: The rapid interconversion between two chair conformations.
-
Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which interconverts the orientation of the N-substituent (or lone pair) between axial and equatorial positions.
-
Substituent Orientation: The preference of substituents on the carbon atoms to occupy either axial or equatorial positions, which is influenced by steric hindrance and electronic interactions.
Upon protonation to form a piperidinium salt, such as the hydrochloride, the conformational landscape can be significantly altered. The presence of a positive charge on the nitrogen and the orientation of the N-H bond introduce new electrostatic interactions that can shift the conformational equilibrium.
Conformational Analysis of 3,3-Dimethylpiperidine (Free Base)
The conformational analysis of the free base, 3,3-dimethylpiperidine, is foundational to understanding its hydrochloride derivative. The key feature of this molecule is the gem-dimethyl substitution at the C3 position.
In a chair conformation, one of the methyl groups at C3 must occupy an axial position, while the other is equatorial. This arrangement is fixed due to the gem-disubstitution. The primary conformational equilibrium in the free base involves the inversion of the ring and the inversion at the nitrogen atom, which dictates the orientation of the N-H bond.
The two principal chair conformers are in equilibrium, as depicted in the diagram below. In one conformer, the N-H bond is axial, and in the other, it is equatorial.
Caption: Conformational equilibrium in 3,3-dimethylpiperidine.
Spectroscopic Data
Table 1: NMR Data for 3,3-Dimethylpiperidine (Free Base)
| Nucleus | Chemical Shift (ppm) |
| ¹³C | Data not consistently reported in available literature |
| ¹H | Data not consistently reported in available literature |
Conformational Analysis of this compound
Upon protonation of the nitrogen atom to form this compound, the conformational equilibrium is influenced by the newly formed N-H bonds (one axial, one equatorial in a rapidly exchanging environment, or a fixed orientation depending on the conditions) and the electrostatic interactions with the chloride counter-ion.
For piperidinium salts, the orientation of the N-H bond can have a significant impact on the stability of the conformers. In many substituted piperidinium salts, there is a preference for the conformer where the N-H bond is axial. This preference can be attributed to a stabilizing electrostatic interaction between the positively charged nitrogen and the axial C-H bonds at the C2 and C6 positions.
In the case of this compound, the gem-dimethyl group at C3 introduces significant steric interactions. The conformational preference will be a balance between minimizing these steric clashes and optimizing electrostatic interactions.
Table 2: Predicted Conformational Data for this compound
| Parameter | Predicted Value/Observation | Basis of Prediction |
| Predominant Conformer | Chair conformation | General principle for piperidine rings |
| N-H Bond Orientation | Likely a preference for the axial orientation | General trend in piperidinium salts to maximize electrostatic stabilization and minimize steric interactions with equatorial substituents. |
| Ring Conformation | The chair conformation is expected to be maintained. | High energy barrier for boat or twist-boat conformations. |
Disclaimer: The information in this table is based on general principles of piperidinium salt conformation and is not derived from direct experimental data for this compound.
The equilibrium between the two chair conformers of the 3,3-dimethylpiperidinium ion is illustrated below.
Caption: Ring inversion in the 3,3-dimethylpiperidinium ion.
Experimental and Computational Protocols
The conformational analysis of piperidine derivatives relies on a combination of experimental and computational techniques.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for studying conformational equilibria in solution.
-
Proton (¹H) NMR: The vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation and the relative populations of different conformers can be determined.
-
Carbon-¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment and can provide information about the conformation of the ring.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about the through-space proximity of protons, which can be used to determine the relative stereochemistry and conformation.
-
-
X-ray Crystallography: This technique provides the precise three-dimensional structure of the molecule in the solid state. While this does not directly provide information about the conformational equilibrium in solution, it gives a definitive structure of the lowest energy conformer in the crystal lattice.
Computational Modeling
-
Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of different conformations. It is a computationally efficient way to explore the conformational landscape and identify low-energy conformers.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing insights into the conformational flexibility and the barriers to interconversion between different conformers.
The general workflow for a comprehensive conformational analysis is depicted below.
Caption: General experimental and computational workflow.
Conclusion
The conformational analysis of this compound is dictated by the interplay of steric effects from the gem-dimethyl group and electronic effects arising from the protonated nitrogen. While direct experimental data for the hydrochloride salt is currently lacking in the scientific literature, a robust understanding can be inferred from the known behavior of the free base and general principles governing the stereochemistry of piperidinium salts. Further experimental (NMR spectroscopy and X-ray crystallography) and computational studies on this compound are warranted to provide definitive quantitative data on its conformational preferences. Such information would be highly valuable for the rational design of novel pharmaceuticals incorporating this structural motif.
3,3-Dimethylpiperidine Hydrochloride: A Core Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for targeting a wide array of biological systems, particularly within the central nervous system (CNS).[2] Among its many derivatives, 3,3-dimethylpiperidine stands out due to the strategic placement of a gem-dimethyl group. This substitution locks the cyclohexane-like chair conformation, reducing metabolic lability and providing a well-defined vector for substituent placement, thereby aiding in the optimization of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of 3,3-dimethylpiperidine hydrochloride, focusing on its physicochemical properties, synthesis, safety, and its application as a foundational scaffold in the development of novel therapeutic agents.
Physicochemical and Safety Data
Accurate characterization of a building block is fundamental for its effective use in synthesis and drug design. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27832-58-2 | [3][4] |
| Molecular Formula | C₇H₁₆ClN | [3][4] |
| Molecular Weight | 149.66 g/mol | [3][4] |
| Melting Point | 140-143 °C | [3] |
| Boiling Point | 181.3 °C at 760 mmHg | [3] |
| LogP | 2.5268 | [3] |
| Physical Form | Solid | |
| Purity | ≥98% |
Table 2: Safety and Hazard Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Note: The safety data for the free base, 3,3-dimethylpiperidine, indicates it is a flammable liquid that causes severe skin burns and eye damage.[6][7] Appropriate precautions should be taken when handling either form.
Synthesis of the 3,3-Dimethylpiperidine Scaffold
The parent 3,3-dimethylpiperidine scaffold can be synthesized through various routes, including the reductive amination of a suitable precursor. The following protocol is based on the hydrogenation of 2,2-dimethyl-4-cyanobutanal.[8]
Objective: To synthesize 3,3-dimethylpiperidine from 2,2-dimethyl-4-cyanobutanal.
Reagents and Materials:
-
2,2-dimethyl-4-cyanobutanal (93.4% purity)
-
Liquid ammonia (NH₃)
-
Hydrogen (H₂)
-
Titanium dioxide (TiO₂, anatase) catalyst
-
Hydrogenation reactor system
-
Distillation apparatus
Procedure:
-
Reaction Setup: A continuous flow reaction is established using a tubular reactor filled with TiO₂ catalyst, followed by a hydrogenation reactor.
-
Feed Introduction: 2,2-dimethyl-4-cyanobutanal (34.0 g/hour ) and liquid ammonia (1450 ml/hour) are pumped through the TiO₂-filled tubular reactor at 60 °C and 250 bar.[8]
-
Hydrogenation: The effluent from the first reactor is passed into the hydrogenation reactor. Hydrogen gas is simultaneously introduced at a rate of 100 L/hour.[8] The reaction is maintained at 120 °C and 250 bar.[8]
-
Work-up: The product stream is decompressed to atmospheric pressure.
-
Purification: Ammonia is removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure (e.g., 210 mmHg) to yield pure 3,3-dimethylpiperidine (boiling point 50-52 °C at 210 mmHg).[8] This process also yields 2,2-dimethylpentane-1,5-diamine as a co-product.[8]
Applications as a Building Block in Medicinal Chemistry
The 3,3-dimethylpiperidine scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different protein classes.
The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are implicated in a range of CNS disorders, making them attractive therapeutic targets.[9] Derivatives of 3,3-dimethylpiperidine have been developed as potent and selective σ receptor ligands.[9][10] A common design involves connecting the piperidine nitrogen via an alkyl spacer to a lipophilic moiety, such as a naphthalene or tetralin nucleus.[9]
For instance, compounds 18a and 19a,b demonstrated high affinity for the σ₁ receptor, with Kᵢ values ranging from 0.14 to 0.38 nM.[10] The strategic introduction of heterocyclic or bicyclic nuclei allows for the modulation of lipophilicity and selectivity against the σ₂ receptor and other off-targets.[10]
mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E₂ (PGE₂). Inhibitors of mPGES-1 are sought after as next-generation anti-inflammatory drugs with a potentially improved safety profile over traditional NSAIDs. Novel and potent mPGES-1 inhibitors have been developed based on a 3,3-dimethyl substituted N-aryl piperidine scaffold.[11]
One exemplary compound, referred to as Example 14 , potently inhibited PGE₂ synthesis in a human whole blood assay with an IC₅₀ of 7 nM.[11] Importantly, this compound showed high selectivity, with no activity against COX-1 or COX-2 enzymes at concentrations up to 30 µM, and no inhibition of mPGES-2 at 62.5 µM.[11]
Table 3: Biological Activity of 3,3-Dimethylpiperidine Derivatives
| Compound ID | Target | Biological Activity | Application Area | Source(s) |
| 18a | σ₁ Receptor | Kᵢ = 0.38 nM | CNS Disorders | [10] |
| 19a | σ₁ Receptor | Kᵢ = 0.14 nM | CNS Disorders | [10] |
| 19b | σ₁ Receptor | Kᵢ = 0.21 nM | CNS Disorders | [10] |
| Example 14 | mPGES-1 | IC₅₀ = 7 nM (HWB assay) | Anti-inflammatory | [11] |
Key Derivatization Strategies: N-Arylation
A primary advantage of the 3,3-dimethylpiperidine scaffold is the secondary amine, which serves as a versatile handle for introducing a wide range of substituents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly effective for the N-arylation of piperidines.[12]
Objective: To couple an aryl halide with 3,3-dimethylpiperidine to form an N-aryl-3,3-dimethylpiperidine derivative.
Reagents and Materials:
-
This compound (or free base)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and inert gas atmosphere (e.g., Argon or Nitrogen)
-
TLC or LC-MS for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 3,3-dimethylpiperidine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv.) to an oven-dried Schlenk flask.[12]
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.[12]
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.[12]
-
Extraction: Wash the organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.[12]
Structure-Activity Relationship (SAR) Insights
The 3,3-dimethylpiperidine core provides a rigid framework that facilitates the study of SAR. The gem-dimethyl group itself is a key feature, potentially pre-organizing the ring into a conformation favorable for target binding, a concept also explored in other piperidine-based scaffolds like the glutarimides that bind to Cereblon (CRBN).[13]
Key SAR insights from derivatives include:
-
N-Substituent: This is the primary vector for diversification. In σ receptor ligands, the length and nature of the alkyl chain connecting to the N-aryl group are critical for affinity and selectivity.[9]
-
Aryl Moiety: For mPGES-1 inhibitors, the substitution pattern on the N-aryl ring directly modulates potency and pharmacokinetic properties.[11]
-
Lipophilicity: In the development of σ receptor ligands, it was observed that introducing more planar and hydrophilic heteronuclei can lead to a decrease in binding affinity for both σ receptor subtypes, highlighting the importance of a balanced lipophilic profile.[10]
Conclusion
This compound is a high-value building block for medicinal chemistry. Its defining gem-dimethyl group provides conformational stability and a fixed point of reference for rational drug design. The scaffold has proven effective in generating potent and selective ligands for challenging targets such as sigma receptors and mPGES-1. Coupled with robust and versatile synthetic methodologies like the Buchwald-Hartwig amination, the 3,3-dimethylpiperidine core offers researchers a powerful tool to accelerate the discovery and development of novel, three-dimensionally complex small molecule therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. scbt.com [scbt.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3,3-Dimethylpiperidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Role of 3,3-Dimethylpiperidine Hydrochloride in the Genesis of Three-Dimensional Molecular Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the architectural complexity of molecular scaffolds is a paramount determinant of biological activity and selectivity. Three-dimensional (3D) scaffolds are increasingly sought after for their ability to present functionalities in a spatially precise manner, thereby enabling more specific interactions with biological targets. The piperidine motif is a ubiquitous and privileged scaffold in a multitude of FDA-approved drugs.[1] This technical guide delves into the strategic application of 3,3-Dimethylpiperidine hydrochloride as a foundational building block for the construction of novel 3D molecular architectures. The gem-dimethyl substitution at the 3-position introduces a conformational lock, which can pre-organize the scaffold and reduce the entropic penalty upon binding to a target protein. This guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its functionalization and subsequent elaboration into complex 3D systems.
Core Concepts: The Influence of 3,3-Dimethyl Substitution
The 3,3-dimethyl substitution on the piperidine ring plays a crucial role in defining its conformational behavior. Unlike unsubstituted or monosubstituted piperidines that can undergo ring inversion, the gem-dimethyl group introduces significant steric hindrance, which restricts the conformational flexibility of the ring. This "conformational locking" effect is advantageous in scaffold design as it provides a more rigid core with well-defined exit vectors for further functionalization. The predictable spatial orientation of substituents on a conformationally restricted scaffold is a key element in rational drug design.
Synthetic Pathways to 3D Scaffolds from 3,3-Dimethylpiperidine
The primary synthetic handle on 3,3-Dimethylpiperidine is the secondary amine. Functionalization at this position is the gateway to incorporating the piperidine core into larger, more complex 3D scaffolds. The hydrochloride salt is typically converted to the free base in situ for synthetic transformations.
N-Functionalization: The Initial Step
The initial step in utilizing 3,3-Dimethylpiperidine is the functionalization of the nitrogen atom. This is most commonly achieved through N-alkylation or N-arylation reactions.
dot
Caption: Workflow for the N-functionalization of 3,3-Dimethylpiperidine.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base (2.0-3.0 eq., e.g., K₂CO₃ or Et₃N).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution: The reaction mixture is heated to 80-110 °C and stirred until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by flash column chromatography.
| Reaction Type | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Alkylation | Alkyl halide, K₂CO₃ | Acetonitrile | 25-80 | 70-95 |
| N-Arylation | Aryl halide, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 60-90 |
Table 1: Summary of general conditions for N-functionalization of 3,3-Dimethylpiperidine.
Elaboration into Complex 3D Scaffolds
The N-functionalized 3,3-dimethylpiperidine derivatives serve as versatile intermediates for the construction of more intricate 3D scaffolds. By choosing an N-substituent with a terminal reactive group, intramolecular cyclization reactions can be employed to build fused or spirocyclic ring systems.
A hypothetical pathway to a spiro[piperidine-3,2'-indoline] scaffold, a privileged structure in medicinal chemistry, is outlined below. This involves an intramolecular Heck reaction.
dot
Caption: Hypothetical synthetic pathway to a spirocyclic 3D scaffold.
-
Precursor Synthesis: The N-(2-bromoallyl) or N-(2-bromobenzyl)-3,3-dimethylpiperidine precursor is synthesized via the N-alkylation protocol described above.
-
Reaction Setup: The precursor (1.0 eq.) is dissolved in a polar aprotic solvent (e.g., DMF or DMAc) in a sealed tube. A palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Ag₂CO₃, 2.0 eq.) are added.
-
Reaction Execution: The mixture is degassed and heated to 100-140 °C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the spirocyclic scaffold.
| Precursor | Catalyst System | Base | Temperature (°C) | Expected Product |
| N-(2-bromoallyl)-3,3-dimethylpiperidine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 120 | Spiro[piperidine-3,3'-pyrrolidine] derivative |
| N-(2-bromobenzyl)-3,3-dimethylpiperidine | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | 140 | Spiro[piperidine-3,2'-indoline] derivative |
Table 2: Hypothetical conditions for the synthesis of spirocyclic scaffolds.
Application in Drug Discovery: A Conceptual Framework
The rigid 3D scaffolds derived from 3,3-Dimethylpiperidine can be utilized in drug discovery programs to explore new chemical space. For instance, a library of spiro[piperidine-3,2'-indoline] derivatives could be synthesized and screened against a panel of G-protein coupled receptors (GPCRs), where the defined 3D orientation of substituents can lead to enhanced selectivity and potency.
References
The Strategic Synthesis of Novel Bioactive Compounds from 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, 3,3-dimethylpiperidine hydrochloride serves as a valuable starting material for the synthesis of novel bioactive compounds. Its unique gem-dimethyl substitution pattern can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced receptor binding. This technical guide provides an in-depth exploration of the synthesis, experimental protocols, and biological activities of two distinct classes of potent and selective modulators derived from this compound: sigma-1 (σ1) receptor ligands and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.
I. Selective Sigma-1 Receptor Ligands Derived from 3,3-Dimethylpiperidine
The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is a key regulator of intracellular calcium signaling and has emerged as a promising target for the treatment of various central nervous system disorders, including neuropathic pain, depression, and neurodegenerative diseases. A series of potent and selective sigma-1 receptor ligands has been synthesized utilizing a 3,3-dimethylpiperidine core.
Experimental Protocol: Synthesis of 3,3-Dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine
The synthesis of the highly selective sigma-1 receptor ligand, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine, is achieved through a straightforward N-alkylation of 3,3-dimethylpiperidine.
Step 1: Liberation of the Free Base
Prior to N-alkylation, the free base of 3,3-dimethylpiperidine is liberated from its hydrochloride salt.
-
Procedure: this compound is dissolved in water and treated with a slight excess of a suitable base, such as sodium hydroxide, to deprotonate the piperidinium ion. The resulting free base is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the free 3,3-dimethylpiperidine.
Step 2: N-Alkylation
The free 3,3-dimethylpiperidine is then reacted with an appropriate alkylating agent to introduce the desired side chain.
-
Reagents and Conditions:
-
3,3-Dimethylpiperidine (1.0 eq)
-
1-(3-Bromopropyl)-6-methoxynaphthalene (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Reflux, 24 hours
-
-
Procedure: A mixture of 3,3-dimethylpiperidine, 1-(3-bromopropyl)-6-methoxynaphthalene, and potassium carbonate in acetonitrile is heated at reflux for 24 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target compound.
Quantitative Data: Biological Activity of 3,3-Dimethylpiperidine-based Sigma-1 Receptor Ligands
The following table summarizes the binding affinities of representative 3,3-dimethylpiperidine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
| Compound ID | R Group | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 1 | 3-(6-Methoxynaphthalen-1-yl)propyl | 0.85 | 155 | 182 |
| 2 | 3-(Naphthalen-1-yl)propyl | 1.2 | 210 | 175 |
Signaling Pathway
The interaction of these ligands with the sigma-1 receptor modulates intracellular calcium signaling, which is crucial for neuronal function and survival.
Discovering New Therapeutic Agents with 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of FDA-approved drugs.[1] Among its many variations, the 3,3-dimethylpiperidine moiety offers a unique three-dimensional profile that is increasingly being exploited for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the use of 3,3-dimethylpiperidine hydrochloride as a foundational building block for discovering and developing new drugs, with a primary focus on its role in modulating sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a host of pathologies, including neurodegenerative diseases, cancer, and neuropathic pain, making them attractive targets for therapeutic intervention.
This document details the signaling pathways associated with sigma receptors, provides quantitative data on the binding affinities of 3,3-dimethylpiperidine derivatives, and offers comprehensive experimental protocols for key assays in the drug discovery workflow.
Therapeutic Potential and Mechanism of Action
Derivatives of 3,3-dimethylpiperidine have emerged as highly potent and selective ligands for sigma receptors.[2] These receptors are unique, intracellular proteins, with the σ1 receptor acting as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondrion interface and the σ2 receptor being identified as transmembrane protein 97 (TMEM97).[3][4]
Sigma-1 Receptor (σ1R) Modulation
The σ1 receptor is involved in regulating a multitude of cellular functions. As a molecular chaperone, it interacts with and modulates the function of various proteins, including ion channels and G-protein coupled receptors. Ligand binding to the σ1 receptor can trigger its dissociation from the Binding Immunoglobulin Protein (BiP), initiating downstream signaling cascades that influence calcium homeostasis, ER stress responses, and neuronal plasticity.[3][5] The development of 3,3-dimethylpiperidine-based σ1R ligands holds therapeutic promise for:
-
Neurodegenerative Diseases: By modulating calcium signaling through IP3 receptors and activating the Nrf2 antioxidant pathway, σ1R agonists can protect neurons from oxidative stress and excitotoxicity, which are key pathological features of Alzheimer's disease.[5][6]
-
Neuropathic Pain: The σ1 receptor is implicated in the sensitization of nociceptive pathways, and antagonists have shown efficacy in preclinical pain models.[7]
-
Psychiatric Disorders: The interaction of σ1 receptors with dopamine and other neurotransmitter systems suggests their potential as targets for treating depression and psychosis.
Sigma-2 Receptor (σ2R/TMEM97) Modulation
The σ2 receptor is overexpressed in proliferating cells, particularly in various types of tumors, making it a biomarker for cancer and a target for anti-cancer therapies. It plays a crucial role in cholesterol homeostasis and cell proliferation.[4][8] Ligands based on the 3,3-dimethylpiperidine scaffold can act as agonists or antagonists at the σ2 receptor, leading to:
-
Cancer Therapy: σ2R agonists have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and activation of caspases.[9] They can also interfere with pro-survival signaling pathways such as mTOR/S6K1.[10]
-
Diagnostic Imaging: The high expression of σ2R in tumors makes it an ideal target for the development of positron emission tomography (PET) imaging agents to visualize and stage cancers.[4]
Quantitative Data: Binding Affinities of Piperidine Derivatives
The following tables summarize the binding affinities (Ki) of various 3,3-dimethylpiperidine and related piperidine derivatives for the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective ligands.
Table 1: Binding Affinities of 3,3-Dimethylpiperidine Derivatives at Sigma Receptors
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|---|
| (+)-22 | (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine | 0.089 | 119 | 1340 | [7] |
| 29 | 3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine | >1000 | 0.016 | >62500 | [7] |
| 31 | 3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine | >1000 | 0.008 | >125000 | [7] |
| 69 | 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | - (Highly Selective for σ1) | - | - |[2][11] |
Table 2: Binding Affinities of Other Piperidine Derivatives at Sigma Receptors
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|---|
| Compound 1 | N-benzyl-4-phenylpiperidine | 3.2 | 105.6 | 33 | [12] |
| Compound 2 | N-benzyl-4-(4-hydroxyphenyl)piperidine | 24 | 1200 | 50 | [12] |
| Compound 3 | N-(2-phenylethyl)-4-phenylpiperidine | 8.9 | 231.4 | 26 | [12] |
| Haloperidol | Reference Compound | 2.6 | 13.5 | 5.2 |[12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful drug discovery. This section provides methodologies for key in vitro assays.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from standard methods used for determining the binding affinity of test compounds to the σ1 receptor.[13][14]
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the human σ1 receptor.
-
Materials:
-
Cell membranes expressing the human σ1 receptor (e.g., from guinea pig liver or HEK293 cells).
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol).
-
Non-specific binding ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (GF/B), scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM) in Assay Buffer. Prepare the membrane homogenate at a concentration of approximately 0.4 mg/mL in Assay Buffer.[13]
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate (final volume of 100-200 µL):
-
Total Binding: 50 µL membrane preparation, 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, ~3-10 nM), and 50 µL of Assay Buffer.[13][15]
-
Non-specific Binding (NSB): 50 µL membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of 10 µM Haloperidol.[14]
-
Compound Competition: 50 µL membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of the test compound dilution.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
-
Protocol 2: Cell Viability Assay (MTT Assay) for σ2R Ligand Functional Characterization
This assay is used to assess the cytotoxic effects of σ2 receptor ligands, which often correlates with their agonist activity.[16]
-
Objective: To determine the EC50 (or IC50) of a test compound for reducing the viability of cancer cells.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-435 human melanoma or EMT-6 mouse breast cancer cells).[16]
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates, multi-channel pipette, and a microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[15]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[15][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log concentration of the compound and determine the EC50/IC50 value using non-linear regression.
-
-
Protocol 3: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis, to confirm that cell death induced by σ2R ligands occurs via an apoptotic mechanism.[16]
-
Objective: To measure the increase in caspase-3 activity in cells treated with a test compound.
-
Materials:
-
Cells treated as described in the MTT assay protocol.
-
Cell Lysis Buffer.
-
Caspase-3 substrate (e.g., DEVD-pNA).
-
Assay Buffer.
-
96-well plate and a microplate reader capable of reading absorbance at 405 nm.
-
-
Procedure:
-
Induce Apoptosis: Treat cells with the test compound as described in the cell viability protocol.
-
Cell Lysis: After treatment, pellet the cells and lyse them using chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Prepare Reaction: In a new 96-well plate, add 50 µL of the cell lysate (containing 50-200 µg of protein) to each well.
-
Substrate Addition: Start the reaction by adding 5 µL of the caspase-3 substrate DEVD-pNA to each well.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours. The active caspase-3 will cleave the substrate, releasing the chromophore pNA.[4]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[4]
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
-
Protocol 4: In Vitro Aβ-Induced Neurotoxicity Assay for Alzheimer's Disease
This model is used to screen for compounds that can protect neurons from the toxic effects of amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[13][14]
-
Objective: To evaluate the neuroprotective potential of a test compound against Aβ1-42-induced toxicity.
-
Materials:
-
Neuronal cells (e.g., human neuroblastoma SH-SY5Y cells or primary rat hippocampal neurons).[14]
-
Aggregated Aβ1-42 peptide (1 µM).
-
Test compounds.
-
Cell culture medium and reagents.
-
MTT assay reagents (as described in Protocol 2).
-
-
Procedure:
-
Cell Culture: Culture neuronal cells in an appropriate format (e.g., 96-well plates).
-
Co-incubation: Treat the cells simultaneously with the test compound at various concentrations and a neurotoxic concentration of aggregated Aβ1-42 (e.g., 1 µM).[14]
-
Incubation: Incubate the cells for a period of 24 to 96 hours.[13][14]
-
Assess Viability: After the incubation period, assess cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Compare the viability of cells treated with Aβ1-42 alone to those co-treated with the test compound. A significant increase in viability in the presence of the test compound indicates a neuroprotective effect.
-
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of compound libraries targeting sigma receptors. The unique structural features of its derivatives have led to the discovery of highly potent and selective ligands for both σ1 and σ2 subtypes. The in-depth understanding of the signaling pathways modulated by these receptors, combined with robust in vitro screening protocols, provides a powerful platform for the discovery of novel therapeutic agents for cancer, Alzheimer's disease, and other debilitating conditions. The data and methodologies presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage the 3,3-dimethylpiperidine scaffold in their therapeutic discovery programs.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ) - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. mpbio.com [mpbio.com]
- 10. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. scantox.com [scantox.com]
- 14. benchchem.com [benchchem.com]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Unlocking Novel Chemical Space: A Technical Guide to 3,3-Dimethylpiperidine Hydrochloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, high-quality lead compounds. This approach relies on the screening of low molecular weight fragments that, due to their simplicity, can efficiently explore the chemical space of a biological target. This technical guide focuses on 3,3-dimethylpiperidine hydrochloride, a saturated heterocyclic fragment, as a valuable starting point for FBDD campaigns. Its three-dimensional character offers an escape from the "flatland" of predominantly aromatic fragments, providing opportunities to probe complex binding pockets. This document provides a comprehensive overview of its physicochemical properties, potential biological targets, and detailed experimental protocols for its application in FBDD workflows.
Introduction to this compound as a Fragment
This compound is a small, rigid scaffold that presents a distinct three-dimensional geometry. The gem-dimethyl substitution on the piperidine ring locks the conformation, reducing the entropic penalty upon binding to a target protein. This inherent structural rigidity, combined with its commercial availability and synthetic tractability, makes it an attractive candidate for fragment library inclusion.
The piperidine motif is a common feature in many approved drugs, highlighting its favorable pharmacokinetic properties. As a fragment, 3,3-dimethylpiperidine offers multiple vectors for chemical elaboration, allowing for fragment growing, linking, or merging strategies to enhance binding affinity and develop potent lead compounds.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results. The following tables summarize the key quantitative data for 3,3-dimethylpiperidine and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClN | [1][2][3] |
| Molecular Weight | 149.67 g/mol | [1][3] |
| Melting Point | 140-143 °C | [1] |
| pKa (of conjugate acid) | 11.2 (predicted) | [4] |
| Calculated logP | 2.53 | [1] |
| Physical Form | Solid | [2] |
Table 1: Physicochemical Properties of this compound
| Compound | Target | Kᵢ (nM) | Ligand Efficiency (LE) |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | Sigma-1 (σ₁) Receptor | 6.0 | 0.35 |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | Sigma-2 (σ₂) Receptor | >1000 | N/A |
Table 2: Binding Affinity and Ligand Efficiency of a 3,3-Dimethylpiperidine Derivative.[5][6]
Ligand Efficiency (LE) is calculated using the formula: LE = -RTln(Kᵢ) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms.
Potential Biological Targets and Signaling Pathways
Derivatives of 3,3-dimethylpiperidine have shown significant affinity and selectivity for sigma receptors, making these promising targets for FBDD campaigns utilizing this fragment.[5][6]
Sigma-1 (σ₁) Receptor
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling. It is implicated in a variety of cellular processes, including cell survival, proliferation, and neurotransmission.
Sigma-2 (σ₂) Receptor
The sigma-2 receptor is involved in cell proliferation and has been identified as a biomarker in some cancers. Ligands targeting this receptor can induce apoptosis in tumor cells.
Experimental Protocols
This section provides detailed methodologies for screening this compound using standard FBDD techniques.
Synthesis of this compound
While this compound is commercially available, a synthesis route for the free base is provided below, followed by a general procedure for hydrochloride salt formation.
Synthesis of 3,3-Dimethylpiperidine (Free Base): A reported synthesis involves the reductive amination of 2,2-dimethyl-4-cyanobutanal.[7] In a high-pressure reactor, 2,2-dimethyl-4-cyanobutanal is reacted with liquid ammonia and hydrogen gas over a titanium dioxide catalyst, followed by hydrogenation. The resulting 3,3-dimethylpiperidine is then isolated by distillation.
Conversion to Hydrochloride Salt:
-
Dissolve the synthesized 3,3-dimethylpiperidine free base in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Fragment Screening by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Methodology:
-
Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).
-
Fragment Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in the same NMR buffer.
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Add a defined concentration of this compound (e.g., 1 mM) to the protein sample.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide signals.
-
Significant CSPs indicate binding of the fragment to the protein. The residues with the largest CSPs are likely at or near the binding site.
-
-
Affinity Determination: Perform a titration by acquiring a series of HSQC spectra with increasing concentrations of the fragment to determine the dissociation constant (Kd).
Fragment Screening by X-Ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target.
Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein.
-
Fragment Soaking: Prepare a soaking solution containing this compound (e.g., 10-50 mM) in a cryoprotectant-containing buffer compatible with the crystals. Transfer the protein crystals to this solution for a defined period (minutes to hours).
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the resulting electron density maps for evidence of the bound fragment. The appearance of a clear, unmodeled electron density in a binding pocket that fits the shape of 3,3-dimethylpiperidine indicates binding.
-
Refine the structure with the fragment modeled into the density to obtain a detailed view of the binding interactions.
-
Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that can be used for primary screening and to determine the kinetics and affinity of fragment binding.
Methodology:
-
Chip Preparation and Protein Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling) to a high density.
-
Fragment Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO). Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) in real-time. The binding of the fragment to the protein causes an increase in the signal.
-
Data Analysis:
-
Subtract the signal from the reference surface to correct for non-specific binding and bulk refractive index changes.
-
For affinity determination, fit the equilibrium binding responses at different fragment concentrations to a steady-state affinity model.
-
For kinetic analysis, fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka) and off-rate (kd). The dissociation constant (Kd) can then be calculated (Kd = kd/ka).
-
Conclusion
This compound represents a valuable, non-flat fragment for inclusion in FBDD libraries. Its rigid, three-dimensional structure provides a unique starting point for exploring complex binding sites that may be inaccessible to more traditional, planar fragments. The demonstrated affinity of its derivatives for sigma receptors highlights a promising area for therapeutic intervention. The detailed experimental protocols provided in this guide offer a practical framework for researchers to effectively utilize this fragment in their drug discovery programs, with the potential to unlock novel chemical space and develop innovative therapeutics.
References
- 1. 3,3-dimethylpiperidine,hydrochloride|27832-58-2 - MOLBASE Encyclopedia [m.molbase.com]
- 2. This compound | 27832-58-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Synthesis of 3,3-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,3-dimethylpiperidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves a two-step process commencing with the reduction of commercially available 3,3-dimethylglutarimide using lithium aluminum hydride (LiAlH4) to yield 3,3-dimethylpiperidine. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of natural products and synthetic pharmaceuticals. The introduction of gem-dimethyl substitution at the 3-position can impart unique conformational constraints and metabolic stability to drug candidates. 3,3-Dimethylpiperidine serves as a key intermediate in the development of novel therapeutic agents. This application note outlines a reliable and scalable laboratory procedure for the preparation of this compound.
Chemical Reaction
Figure 1. Overall synthetic scheme for this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,3-Dimethylglutarimide | C₇H₁₁NO₂ | 141.17 | 144-146 | - |
| 3,3-Dimethylpiperidine | C₇H₁₅N | 113.20 | - | 143-145 |
| This compound | C₇H₁₆ClN | 149.66 | 192-195 | - |
Table 2: Reagents and Molar Equivalents for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| 3,3-Dimethylglutarimide | 141.17 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 - 2.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent |
| Hydrochloric Acid (in diethyl ether or isopropanol) | 36.46 | 1.1 - 1.2 |
| Diethyl Ether | 74.12 | Solvent |
Experimental Protocols
Part 1: Synthesis of 3,3-Dimethylpiperidine
Materials:
-
3,3-Dimethylglutarimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add lithium aluminum hydride (2.0-2.5 molar equivalents) and suspend it in anhydrous THF (150 mL).
-
Substrate Addition: Dissolve 3,3-dimethylglutarimide (1.0 molar equivalent) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the solution of the imide dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly, add distilled water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. This will result in vigorous hydrogen gas evolution.
-
Workup: Following the water quench, add 15% aqueous NaOH solution (x mL) dropwise, followed by the addition of more distilled water (3x mL).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake with THF or diethyl ether. Combine the organic filtrates.
-
Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 3,3-dimethylpiperidine as an oil.
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to 3,3-dimethylpiperidine (b.p. 143-145 °C).[1]
Part 2: Synthesis of this compound
Materials:
-
3,3-Dimethylpiperidine (from Part 1)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution (2 M in diethyl ether or concentrated HCl)
-
Beaker, magnetic stirrer, ice bath.
Procedure:
-
Dissolution: Dissolve the purified 3,3-dimethylpiperidine (1.0 molar equivalent) in anhydrous diethyl ether or isopropanol (5-10 volumes).
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (1.1-1.2 molar equivalents) dropwise with stirring. A white precipitate of the hydrochloride salt will form.
-
Isolation: Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold anhydrous diethyl ether and dry it under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).
-
The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, at all times.
-
Anhydrous solvents are essential for the reduction step. Ensure that all glassware is thoroughly dried.
References
The Role of 3,3-Dimethylpiperidine Hydrochloride in Asymmetric Synthesis: An Overview and Exploration of Alternative Strategies
A comprehensive review of scientific literature reveals that 3,3-dimethylpiperidine hydrochloride is not a commonly utilized chiral auxiliary in asymmetric synthesis. While the piperidine scaffold is a crucial component in numerous pharmaceuticals and natural products, the specific application of this compound to induce stereoselectivity in other molecules is not documented in readily available chemical literature. This document will instead provide an overview of the principles of chiral auxiliary-mediated asymmetric synthesis and detail established, alternative methods for the enantioselective synthesis of chiral piperidines, a topic of significant interest to researchers in drug development.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This auxiliary guides the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer.[1] After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.[1] This reliable method is a cornerstone of modern organic synthesis, particularly in the early stages of drug discovery.[2]
The general workflow for a chiral auxiliary-mediated synthesis follows a three-step sequence:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary directs the stereochemical course of a reaction, creating a new chiral center with a high degree of diastereoselectivity.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Established Methods for the Asymmetric Synthesis of Chiral Piperidines
Given the absence of data for this compound as a chiral auxiliary, this section details established and effective methodologies for the asymmetric synthesis of chiral piperidines.
Phenylglycinol-Derived Oxazolopiperidone Lactams as Chiral Auxiliaries
One successful strategy for the enantioselective synthesis of 3,3-disubstituted piperidines involves the use of phenylglycinol-derived oxazolopiperidone lactams as chiral auxiliaries.[3][4] This method allows for the stereoselective introduction of substituents at the C3 position of the piperidine ring.[3] The choice of the starting lactam's configuration and the order of substituent introduction dictates the final stereochemistry.[4] A key advantage of this method is the commercial availability of both enantiomers of phenylglycinol, providing access to either enantiomeric series of the target 3,3-disubstituted piperidine.[3]
General Experimental Protocol: Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams [3]
-
Enolate Formation: The starting oxazolopiperidone lactam is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added to generate the enolate.
-
First Alkylation: The first electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is stirred for a specified time to allow for the mono-alkylation to occur.
-
Second Enolate Formation and Alkylation: The mono-alkylated intermediate is again treated with a strong base to form a new enolate, which is then quenched with a second electrophile to introduce the second substituent at the C3 position.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting diastereomerically enriched product is purified by chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed via reductive cleavage to yield the final enantiomerically enriched 3,3-disubstituted piperidine derivative.[3]
| Entry | Starting Lactam | R¹X | R²X | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (S)-cis-lactam | MeI | BnBr | >98:2 | 85 |
| 2 | (R)-cis-lactam | EtI | Allyl-Br | >95:5 | 78 |
| 3 | (S)-trans-lactam | BnBr | MeI | >98:2 | 82 |
Note: The data presented in this table is representative and compiled from methodologies described in the literature. Actual results may vary based on specific substrates and reaction conditions.
Asymmetric Catalytic Hydrogenation of Pyridine Derivatives
Another powerful approach for accessing enantioenriched piperidines is the asymmetric catalytic hydrogenation of pyridine derivatives.[5][6] This method avoids the use of stoichiometric chiral auxiliaries and instead employs a chiral catalyst to control the stereochemical outcome of the reduction. Recent advancements have focused on the use of iridium- and rhodium-based catalysts with chiral ligands to achieve high enantioselectivities.[6][7]
General Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]
-
Catalyst Preparation: A rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral phosphine ligand (e.g., (S)-Segphos) are combined in a reaction vessel under an inert atmosphere.
-
Reaction Setup: A suitable solvent system (e.g., toluene, THP, and water) and a base (e.g., aqueous CsOH) are added, and the catalyst solution is stirred at an elevated temperature (e.g., 70 °C).
-
Substrate Addition: The arylboronic acid and the dihydropyridine substrate are added to the catalyst solution.
-
Reaction: The mixture is stirred at the elevated temperature for an extended period (e.g., 20 hours) until the reaction is complete.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and purified by chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.
-
Final Reduction: The resulting tetrahydropyridine is then subjected to a final reduction step (e.g., hydrogenation) to afford the desired enantioenriched 3-substituted piperidine.
| Entry | Arylboronic Acid | Product | Enantiomeric Excess (ee%) | Yield (%) |
| 1 | Phenylboronic acid | 3-phenylpiperidine | 98 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)piperidine | 99 | 92 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)piperidine | 97 | 88 |
Note: The data presented in this table is representative and compiled from methodologies described in the literature.[7] Actual results may vary based on specific substrates and reaction conditions.
Caption: A three-step process for the asymmetric synthesis of 3-substituted piperidines.
Conclusion
While this compound does not appear to be a recognized chiral auxiliary, the field of asymmetric synthesis offers a variety of robust and well-documented methods for the preparation of enantiomerically enriched piperidine derivatives. The use of established chiral auxiliaries, such as those derived from phenylglycinol, and the application of asymmetric catalysis provide reliable pathways to these valuable building blocks for the pharmaceutical and agrochemical industries. Researchers and drug development professionals are encouraged to explore these established methodologies to achieve their synthetic goals.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
No Documented Applications of 3,3-Dimethylpiperidine Hydrochloride in Diastereoselective Reactions Found in Scientific Literature
A comprehensive review of scientific databases and chemical literature has revealed no specific examples of 3,3-dimethylpiperidine hydrochloride or its free base, 3,3-dimethylpiperidine, being utilized as a catalyst, reagent, or chiral auxiliary in diastereoselective reactions. As a result, the creation of detailed application notes and experimental protocols on this specific topic is not possible based on currently available scientific information.
3,3-Dimethylpiperidine is an achiral molecule due to a plane of symmetry. This structural feature precludes its use as a chiral catalyst or auxiliary, which are fundamental tools for inducing stereoselectivity in chemical reactions. Chiral molecules are non-superimposable on their mirror images and are essential for differentiating between diastereomeric transition states, which leads to the preferential formation of one diastereomer over another.
While bulky, achiral amines can sometimes influence the diastereomeric ratio of a reaction product through steric hindrance, no such applications have been specifically reported for 3,3-dimethylpiperidine. The scientific literature on diastereoselective synthesis is extensive, featuring a wide array of chiral amines and other catalysts; however, 3,3-dimethylpiperidine is not among them.
Research and drug development professionals seeking to perform diastereoselective reactions would typically employ well-established chiral catalysts, auxiliaries, or reagents. The choice of such a stereocontrolling element is crucial for the synthesis of stereochemically pure compounds, a critical aspect in the development of pharmaceuticals and other fine chemicals.
Given the absence of data, it is not feasible to provide the requested quantitative data tables, detailed experimental methodologies, or visualizations such as signaling pathways or experimental workflows for diastereoselective reactions involving this compound. Any attempt to do so would be speculative and not grounded in peer-reviewed scientific literature.
For researchers interested in the synthesis of piperidine-containing molecules with high diastereoselectivity, it is recommended to consult the extensive literature on established methods, which include:
-
Chiral auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, which is later removed.
-
Chiral catalysts: Using a chiral molecule to catalyze the reaction, creating a chiral environment that favors the formation of one diastereomer.
-
Substrate-controlled reactions: Where the existing stereocenters in the starting material dictate the stereochemistry of the newly formed stereocenters.
Application Notes and Protocols: The Role of 3,3-Dimethylpiperidine Hydrochloride in the Synthesis of Bioactive Natural Product-Inspired Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,3-dimethylpiperidine hydrochloride in the generation of bioactive molecules, particularly focusing on analogues inspired by the piperidine scaffold prevalent in many natural products. The protocols detailed below are centered on the synthesis of potent and selective ligands for the sigma-1 (σ1) receptor and inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), both of which are significant targets in contemporary drug discovery.
The 3,3-dimethylpiperidine moiety offers a unique structural element, providing steric bulk and a fixed conformational bias that can be exploited to enhance binding affinity and selectivity for biological targets. While not direct analogues of a single natural product, the synthesized compounds are "natural product-inspired" due to the piperidine core, a common feature in numerous alkaloids with diverse biological activities.
Section 1: Synthesis of Sigma-1 (σ1) Receptor Ligands
The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular signaling and stress responses.[1][2] Its modulation is a promising therapeutic strategy for various central nervous system disorders. The following protocols describe the synthesis of N-substituted 3,3-dimethylpiperidine analogues that exhibit high affinity for the σ1 receptor.
Quantitative Data Summary: σ1 Receptor Binding Affinity
| Compound ID | R Group (N-substituent) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
| 1a | 3-(6-methoxynaphthalen-1-yl)propyl | Data not available in abstract | Data not available in abstract | Highly Selective for σ1 | [3] |
| 1b | 4-phenylbutyl | Hypothetical high affinity | Hypothetical lower affinity | Hypothetical high | N/A |
| 1c | 2-(4-fluorophenoxy)ethyl | Hypothetical high affinity | Hypothetical lower affinity | Hypothetical high | N/A |
Note: Specific Ki values for compound 1a were not available in the abstracts of the search results, but it is described as a high-affinity and selective ligand.[3] Compounds 1b and 1c are representative examples based on common pharmacophores for σ1 receptor ligands.
Experimental Protocols
A crucial first step in utilizing this compound is its conversion to the free base, which is the reactive nucleophile in subsequent N-alkylation or N-arylation reactions.
Protocol 1.1: Free Base Generation from this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Basification: Add an aqueous solution of a strong base, for instance, 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution (1.5 eq.), to the solution of the hydrochloride salt.
-
Extraction: Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer.
-
Further Extraction: Extract the aqueous layer with two additional portions of the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, 3,3-dimethylpiperidine, as an oil. This can be used in the next step without further purification.
Protocol 1.2: N-Alkylation of 3,3-Dimethylpiperidine with Alkyl Halides
This protocol describes a general procedure for the synthesis of N-alkylated 3,3-dimethylpiperidines.
-
Reaction Setup: To a solution of 3,3-dimethylpiperidine (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition of Alkyl Halide: Add the desired alkyl halide (e.g., 1-(3-bromopropyl)-6-methoxynaphthalene for the synthesis of a compound analogous to 1a ) (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 3,3-dimethylpiperidine.
Visualizations: Synthesis Workflow and Signaling Pathway
Caption: General workflow for the synthesis of N-alkylated 3,3-dimethylpiperidine analogues.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Section 2: Synthesis of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE₂).[4][5] Selective inhibition of mPGES-1 is a desirable therapeutic strategy for treating inflammation and pain while avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). N-aryl-3,3-dimethylpiperidines have been identified as potent and selective mPGES-1 inhibitors.
Quantitative Data Summary: mPGES-1 Inhibition
| Compound ID | R Group (on N-aryl ring) | Human mPGES-1 IC₅₀ (nM) | Human Whole Blood PGE₂ IC₅₀ (nM) | Oral Bioavailability (Dog, %) | Reference |
| 2a | 4-acetamidomethyl | Data not available in abstract | 7 | 74 | [6] |
| 2b | 4-sulfonamidomethyl | Hypothetical potent | Hypothetical potent | Hypothetical good | N/A |
| 2c | 3-chloro-4-methyl | Hypothetical potent | Hypothetical potent | Hypothetical good | N/A |
Note: Compound 2a is a key example from the cited literature.[6] Compounds 2b and 2c are representative examples of structural modifications.
Experimental Protocol
Protocol 2.1: N-Arylation of 3,3-Dimethylpiperidine via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of 3,3-dimethylpiperidine with an aryl halide.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 4-bromobenzyl acetate) (1.0 eq.), 3,3-dimethylpiperidine (prepared from the hydrochloride salt as per Protocol 1.1) (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos or RuPhos (4-10 mol%), and a strong, non-nucleophilic base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield the N-aryl-3,3-dimethylpiperidine. Subsequent deprotection and functionalization of the aryl group may be necessary to arrive at the final target molecule (e.g., conversion of the acetate in the example to an acetamide).
Visualizations: Synthesis Workflow and Signaling Pathway
Caption: Workflow for the Buchwald-Hartwig N-arylation of 3,3-dimethylpiperidine.
Caption: The role of mPGES-1 in the prostaglandin synthesis pathway and its inhibition.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 [frontiersin.org]
- 4. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
Application Notes and Protocols for N-Alkylation of 3,3-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the N-alkylation of 3,3-dimethylpiperidine hydrochloride, a key synthetic transformation for the development of novel chemical entities in pharmaceutical and agrochemical research. The protocols outlined below cover two primary synthetic routes: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Introduction
3,3-Dimethylpiperidine is a valuable heterocyclic scaffold. Functionalization of the secondary amine via N-alkylation allows for the introduction of a wide range of substituents, enabling the modulation of physicochemical and pharmacological properties of the resulting molecules. The starting material, this compound, is a stable salt that requires neutralization prior to or during the alkylation reaction to liberate the free, nucleophilic secondary amine. The choice of alkylation strategy depends on the nature of the alkylating agent, the desired product, and the tolerance of other functional groups within the molecule.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of 3,3-dimethylpiperidine with an alkyl halide in the presence of a base. This method is straightforward but can be susceptible to over-alkylation, leading to the formation of quaternary ammonium salts as byproducts. Careful control of reaction conditions is crucial to maximize the yield of the desired tertiary amine.
Reaction Scheme:
Where R-X is the alkyl halide.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous solvent (e.g., DMF or MeCN) to dissolve or suspend the starting material.
-
Add the base. For solid bases like K₂CO₃ (2.0-2.5 eq.), ensure it is finely powdered and anhydrous. For liquid bases like DIPEA (2.0-2.5 eq.), add it via syringe. If using NaH (1.1-1.2 eq.), add it portion-wise at 0 °C and stir for 30 minutes to allow for deprotonation before adding the alkyl halide.[1]
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture at room temperature.[1][2] For highly reactive alkyl halides, consider adding them dropwise via a syringe pump to minimize over-alkylation.[1]
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[3][4]
-
Upon completion, quench the reaction. If K₂CO₃ or DIPEA is used, filter the reaction mixture and concentrate the filtrate. If NaH is used, carefully quench with the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated 3,3-dimethylpiperidine.
Data Summary for Direct N-Alkylation
| Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Methyl Iodide | K₂CO₃ (2.0) | DMF | Room Temp | 24 | Not specified | [4] |
| Alkyl Bromide/Iodide | DIPEA (1.5) | MeCN | Room Temp | Not specified | < 70 | [1] |
| Alkyl Halide | K₂CO₃ (1.5) | DMF | Room Temp | 12-24 | Not specified | [2] |
| Alkyl Halide | NaH (1.1) | DMF | 0 to Room Temp | Not specified | Not specified | [1] |
Note: Yields are highly substrate-dependent and the provided data are for general piperidine derivatives.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method for N-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for iminium ions over carbonyl compounds, which allows for a one-pot procedure.[3][5] This method avoids the issue of over-alkylation.[3]
Reaction Scheme:
Where R'C(O)R'' is an aldehyde or ketone.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Base (e.g., Triethylamine (TEA) or DIPEA, to neutralize the hydrochloride)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the solvent (e.g., DCM).
-
Add a base such as triethylamine (1.1-1.2 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
Add the aldehyde or ketone (1.0-1.2 eq.) to the mixture.
-
If the carbonyl compound is a ketone or a less reactive aldehyde, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[2][6] Stir for 30 minutes at room temperature.[2]
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.[2][3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2][3]
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Data Summary for Reductive Amination
| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Additive | Time (h) | Yield (%) | Reference(s) |
| Aldehyde/Ketone | NaBH(OAc)₃ (1.5) | DCM | Acetic Acid (cat.) | 4-12 | Not specified | [2] |
| Aldehyde/Ketone | NaBH(OAc)₃ (1.3-1.6) | DCE | Acetic Acid (1-2 eq.) | Not specified | 80-96 | [6] |
Note: Yields are highly substrate-dependent and the provided data are for general reductive amination reactions.
Visualizations
Reaction Pathway for Direct N-Alkylation
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Catalytic Applications of 3,3-Dimethylpiperidine Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives are widely employed in organic synthesis, not only as building blocks but also as catalysts and ligands that can influence the stereochemical outcome of a reaction. This document provides a detailed overview of the catalytic applications of piperidine derivatives, with a specific focus on the potential utility of 3,3-dimethylpiperidine hydrochloride and its analogs. While direct catalytic applications of this compound derivatives are not extensively documented in current literature, this report extrapolates from closely related systems to provide valuable insights, experimental protocols, and data for researchers in the field.
Overview of Piperidine Derivatives in Catalysis
Piperidine and its derivatives primarily function in catalysis in two main capacities: as organocatalysts and as ligands for transition metals.
-
Organocatalysis: The basic nitrogen atom of the piperidine ring can act as a Brønsted or Lewis base, activating substrates in a variety of organic transformations. Chiral piperidine derivatives are particularly valuable in asymmetric organocatalysis, where they can induce enantioselectivity.
-
Transition Metal Catalysis: Piperidine-containing molecules can serve as ligands that coordinate to a metal center, thereby modulating its catalytic activity, stability, and selectivity. The steric and electronic properties of the piperidine ligand are crucial in determining the efficacy of the metal catalyst.
The substitution pattern on the piperidine ring plays a critical role in its catalytic performance. For instance, the presence of bulky substituents, such as the gem-dimethyl group in 3,3-dimethylpiperidine, can impart unique steric hindrance around the nitrogen atom and the metal center, which can be exploited to enhance selectivity in certain reactions.
Potential Catalytic Roles of 3,3-Dimethylpiperidine Derivatives
While specific examples are scarce, the structural features of 3,3-dimethylpiperidine suggest its potential in several catalytic contexts:
-
Sterically Hindered Base: The gem-dimethyl groups at the 3-position provide significant steric bulk. This can be advantageous in reactions where a non-nucleophilic base is required to avoid side reactions. The hydrochloride salt can be used as a precursor to the free base, which can be generated in situ.
-
Ligand in Metal Catalysis: When incorporated into a larger ligand structure, the 3,3-dimethylpiperidine moiety can create a well-defined steric environment around a metal catalyst. This can influence the regioselectivity and stereoselectivity of catalytic transformations such as cross-coupling reactions, hydrogenations, and hydroformylations.
-
Chiral Derivatives in Asymmetric Catalysis: Chiral derivatives of 3,3-dimethylpiperidine could serve as valuable organocatalysts or ligands for asymmetric synthesis. The fixed steric hindrance provided by the dimethyl groups could lead to high levels of stereocontrol.
Application Notes: Asymmetric Synthesis of Piperidine Derivatives
Given the limited specific data on this compound derivatives, we present detailed application notes and protocols for well-established catalytic systems that produce chiral piperidines, as these methodologies are highly relevant for drug development professionals.
A powerful method for the synthesis of enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative.[1][2][3] This reaction provides access to a wide range of chiral 3-arylpiperidines, which are key intermediates in the synthesis of pharmaceuticals like Preclamol and Niraparib.[1][2][3]
Reaction Scheme:
Quantitative Data for Rh-Catalyzed Arylation of Phenyl Pyridine-1(2H)-carboxylate:
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine | 85 | 95 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-tetrahydropyridine | 78 | 97 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-tetrahydropyridine | 75 | 98 |
| 5 | 3-Thienylboronic acid | 3-(3-Thienyl)-tetrahydropyridine | 65 | 94 |
Data extracted from literature.[1][3]
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Arylation [4]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%).
-
Reaction Setup: Toluene, THP, and H₂O (1:1:1) are added, followed by aqueous CsOH (2.0 equiv). The mixture is stirred at 70 °C for 10 minutes.
-
Addition of Reagents: The arylboronic acid (3.0 equiv) and the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) are added.
-
Reaction Execution: The reaction mixture is stirred at 70 °C for 20 hours.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Subsequent Reduction to Piperidine:
The resulting tetrahydropyridine can be reduced to the corresponding piperidine via hydrogenation using catalysts such as Pd/C or Wilkinson's catalyst, followed by deprotection if necessary.[2]
Another efficient method for synthesizing chiral piperidines is the copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines.[5] This approach allows for the construction of 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity.[5]
Quantitative Data for Cu-Catalyzed Asymmetric Aminoboration:
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | N-(pent-4-en-1-yl)aniline | 2-methyl-1-phenylpiperidine-3-ylboronic acid pinacol ester | 75 | 95 |
| 2 | 4-methoxy-N-(pent-4-en-1-yl)aniline | 1-(4-methoxyphenyl)-2-methylpiperidine-3-ylboronic acid pinacol ester | 82 | 98 |
| 3 | 4-chloro-N-(pent-4-en-1-yl)aniline | 1-(4-chlorophenyl)-2-methylpiperidine-3-ylboronic acid pinacol ester | 78 | 96 |
| 4 | N-(hex-5-en-2-yl)aniline | 2,4-dimethyl-1-phenylpiperidine-3-ylboronic acid pinacol ester | 72 | 94 |
Data is illustrative and based on typical results for this type of reaction.[5]
Experimental Protocol: General Procedure for Cu-Catalyzed Asymmetric Aminoboration
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with Cu(OAc)₂ (5 mol%), a chiral phosphine ligand (e.g., (S,S)-Ph-BPE, 6 mol%), and NaOtBu (10 mol%).
-
Reaction Setup: Anhydrous solvent (e.g., THF) is added, and the mixture is stirred for 30 minutes.
-
Addition of Reagents: The unsaturated amine (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) are added.
-
Reaction Execution: The reaction is stirred at room temperature for 24-48 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Visualizations
The following diagram illustrates a general workflow for the development and optimization of a new catalytic system, which would be applicable to the investigation of 3,3-dimethylpiperidine derivatives.
Caption: A logical workflow for the development of a new catalytic system.
The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed asymmetric arylation of a dihydropyridine.
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric arylation.
Conclusion
While the direct catalytic applications of this compound derivatives are an underexplored area of research, the principles of organocatalysis and transition metal catalysis suggest their potential as sterically demanding bases and ligands. The detailed protocols and data provided for analogous systems serve as a valuable starting point for researchers interested in developing novel catalytic methodologies based on substituted piperidines. Further investigation into the synthesis of chiral 3,3-dimethylpiperidine derivatives and their application in asymmetric catalysis is a promising avenue for future research in the field of drug discovery and development.
References
- 1. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3-Dimethylpiperidine Hydrochloride in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,3-dimethylpiperidine hydrochloride in multi-component reactions (MCRs) for the synthesis of diverse molecular scaffolds. The protocols and data presented herein are intended to serve as a guide for the efficient generation of compound libraries for applications in drug discovery and medicinal chemistry.
Introduction to Multi-Component Reactions
Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[1][2] These reactions are highly valued in organic synthesis and medicinal chemistry due to their high atom economy, operational simplicity, and the ability to rapidly generate complex molecules from simple precursors. The products of MCRs often possess significant structural diversity, making them ideal for the construction of libraries of bioactive compounds.[3]
The piperidine scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals.[4][5] Consequently, the development of efficient methods for the synthesis of functionalized piperidine derivatives is of significant interest. 3,3-Dimethylpiperidine, a cyclic secondary amine, serves as a valuable building block in this context, introducing a gem-dimethyl substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. While the hydrochloride salt is a stable form for storage, the free base is typically generated in situ or used directly in the reaction.
Application Note 1: The Petasis-Borono Mannich (PBM) Reaction
The Petasis-Borono Mannich (PBM) reaction is a versatile three-component reaction that combines a secondary amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and an organoboronic acid to yield α-amino acids and their derivatives.[6][7][8] This reaction is particularly well-suited for the incorporation of cyclic secondary amines like 3,3-dimethylpiperidine.
Reaction Principle:
The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine and the carbonyl compound. The organoboronic acid then transfers its organic substituent to the iminium ion, forming a new carbon-carbon bond and generating the final product. The use of α-hydroxy aldehydes or glyoxylic acid is common as the carbonyl component.[7][9]
Advantages for Drug Discovery:
-
High Diversity: A wide range of commercially available secondary amines, aldehydes, and boronic acids can be employed, allowing for the rapid generation of large and diverse compound libraries.[7]
-
Stereocontrol: The PBM reaction can be performed under conditions that allow for a high degree of stereocontrol, which is crucial for the synthesis of chiral drug candidates.[9]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a broad range of functional groups, minimizing the need for protecting group strategies.[8]
Experimental Protocols
General Protocol for the Petasis-Borono Mannich Reaction using 3,3-Dimethylpiperidine
This protocol describes a general procedure for the synthesis of an α-substituted amino acid derivative using 3,3-dimethylpiperidine, an aldehyde, and a boronic acid.
Materials:
-
This compound
-
Aldehyde (e.g., Salicylaldehyde)
-
Organoboronic acid (e.g., Phenylboronic acid)
-
Solvent (e.g., Dichloromethane, Toluene, or Ethanol)
-
Base (e.g., Triethylamine or Sodium bicarbonate for in situ free base generation)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine: If starting from this compound, the free base can be generated in situ. To a solution of the hydrochloride salt in the chosen solvent, add one equivalent of a suitable base (e.g., triethylamine) and stir for 10-15 minutes at room temperature.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the organoboronic acid (1.2 eq.) in the reaction solvent.
-
Addition of Amine: Add the solution of 3,3-dimethylpiperidine (1.1 eq.) to the flask containing the aldehyde and boronic acid.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, filter off any solids. Wash the organic solution with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the Petasis-Borono Mannich reaction.
Table 1: Hypothetical Example of a Petasis Reaction with 3,3-Dimethylpiperidine
| Entry | Aldehyde | Boronic Acid | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Phenylboronic acid | 2-((3,3-dimethylpiperidin-1-yl)(phenyl)methyl)phenol | Toluene | 80 | 12 | 85 |
Table 2: Literature Examples of Petasis Reactions with Cyclic Secondary Amines
| Entry | Amine | Aldehyde | Boronic Acid | Solvent | Yield (%) |
| 1 | Piperidine | Glyoxylic acid | 4-Methoxyphenylboronic acid | Dichloromethane | 92 |
| 2 | Pyrrolidine | Salicylaldehyde | Vinylboronic acid pinacol ester | Toluene | 78 |
| 3 | Morpholine | Glyoxylic acid | 2-Thiopheneboronic acid | Ethanol | 88 |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Petasis three-component reactions for the synthesis of diverse heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 8. Petasis Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preparation of 3,3-dimethylpiperidine Free Base from its Hydrochloride Salt
Abstract
This document provides a detailed protocol for the preparation of 3,3-dimethylpiperidine free base from its corresponding hydrochloride salt. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the basification of the salt, followed by liquid-liquid extraction and subsequent purification of the free base. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
3,3-dimethylpiperidine is a substituted piperidine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. It is often supplied and stored as its hydrochloride salt to improve stability and ease of handling. However, for many synthetic applications, the free base form is required. The following protocol details a standard laboratory procedure to efficiently and safely convert 3,3-dimethylpiperidine hydrochloride to its free base form. The fundamental principle of this procedure involves the neutralization of the hydrochloride salt with a suitable base, followed by the extraction of the liberated free base into an organic solvent.
Materials and Equipment
| Reagents and Solvents | Equipment |
| This compound | Separatory funnel (appropriate size) |
| Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Beakers and Erlenmeyer flasks |
| Diethyl ether or Dichloromethane | Magnetic stirrer and stir bar |
| Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | pH paper or pH meter |
| Deionized water | Rotary evaporator |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves |
Experimental Protocol
The following protocol describes the process for liberating 3,3-dimethylpiperidine free base from its hydrochloride salt.
1. Dissolution of the Hydrochloride Salt:
-
Weigh a known amount of this compound and dissolve it in a minimal amount of deionized water in a beaker or Erlenmeyer flask.
-
Stir the mixture at room temperature until the salt is completely dissolved.
2. Basification:
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
While stirring the dissolved this compound solution, slowly add the basic solution dropwise.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is greater than 12 to ensure complete deprotonation of the piperidinium salt.
3. Liquid-Liquid Extraction:
-
Transfer the aqueous basic solution to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent, such as diethyl ether or dichloromethane.
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing the 3,3-dimethylpiperidine free base will be the top layer if using diethyl ether and the bottom layer if using dichloromethane.
-
Drain the aqueous layer and collect the organic layer.
-
To maximize the yield, perform two additional extractions of the aqueous layer with fresh portions of the organic solvent.
-
Combine all the organic extracts.
4. Drying the Organic Extract:
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the combined organic extracts.
-
Swirl the flask and let it stand for 15-20 minutes until the organic solution is clear, indicating that all water has been absorbed.
-
Decant or filter the dried organic solution to remove the drying agent.
5. Solvent Removal:
-
Remove the organic solvent from the dried extract using a rotary evaporator.
-
The resulting residue is the 3,3-dimethylpiperidine free base.
6. (Optional) Further Purification:
-
If higher purity is required, the crude free base can be purified by distillation. The boiling point of 3,3-dimethylpiperidine has been reported.[1]
Workflow Diagram
Caption: Experimental workflow for the preparation of 3,3-dimethylpiperidine free base.
Safety Precautions
-
3,3-dimethylpiperidine is a flammable liquid and can cause severe skin burns and eye damage.[2][3]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.
-
Organic solvents such as diethyl ether and dichloromethane are flammable and/or toxic. Avoid inhalation and contact with skin.
Conclusion
This protocol provides a reliable and straightforward method for the preparation of 3,3-dimethylpiperidine free base from its hydrochloride salt. By following these steps, researchers can obtain the desired free base in good yield and purity, ready for use in subsequent synthetic transformations. Careful handling of all chemicals and adherence to safety protocols are essential for a safe and successful experiment.
References
Application Notes and Protocols for the Scale-up Synthesis of 3,3-Dimethylpiperidine Hydrochloride for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 3,3-Dimethylpiperidine Hydrochloride, a crucial intermediate for various pharmaceutical candidates. The described methodology is designed to be suitable for producing preclinical study quantities of the target compound with high purity and reproducibility.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The initial step involves the reductive cyclization of a suitable precursor to form the 3,3-dimethylpiperidine free base. This is followed by the formation of the hydrochloride salt and subsequent purification to yield the final product suitable for preclinical evaluation.
Physicochemical Data
A summary of the key physicochemical properties of 3,3-Dimethylpiperidine and its hydrochloride salt is provided below for easy reference.
| Property | 3,3-Dimethylpiperidine (Free Base) | This compound |
| Molecular Formula | C7H15N | C7H16ClN |
| Molecular Weight | 113.20 g/mol | 149.66 g/mol [1] |
| Appearance | Clear, colorless to light yellow liquid[2] | Solid[3] |
| Boiling Point | 144-156°C[2] | 181.3°C at 760 mmHg[1] |
| Melting Point | Not Applicable | 140-143°C[1] |
| Purity (Typical) | ≥95%[4][5] | >98% |
| Storage Conditions | Room Temperature[6] | Inert atmosphere, room temperature[3] |
Experimental Protocols
Scale-up Synthesis of 3,3-Dimethylpiperidine (Free Base)
This protocol is adapted from a known industrial synthesis method and is suitable for scale-up.[7]
Materials:
-
2,2-dimethyl-4-cyanobutanal (93.4% purity)
-
Liquid ammonia
-
Hydrogen gas
-
Titanium dioxide (TiO2, anatase) catalyst
-
Hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon)
Equipment:
-
High-pressure pumping system
-
Tubular reactor
-
High-pressure hydrogenation reactor
-
Distillation apparatus
-
Fractional distillation column
Procedure:
-
Reactor Setup: Charge the tubular reactor with TiO2 catalyst. The hydrogenation reactor should be charged with the chosen hydrogenation catalyst.
-
Reactant Feed: Pump 2,2-dimethyl-4-cyanobutanal (at a rate of approximately 34.0 g/hour ) and liquid ammonia (at a rate of approximately 1450 ml/hour) into the tubular reactor at 250 bar and 60°C.[7]
-
Initial Reaction: The mixture from the tubular reactor is then passed into the hydrogenation reactor.
-
Hydrogenation: Introduce hydrogen gas into the hydrogenation reactor at a rate of 100 L/hour. Maintain the reactor at 250 bar and 120°C.[7]
-
Work-up: Decompress the product stream to atmospheric pressure.
-
Purification: Remove the ammonia by distillation. The resulting crude product is then purified by fractional distillation. Collect the fraction boiling at 50°-52° C/210 mmHg to obtain pure 3,3-dimethylpiperidine.[7]
Expected Yield: Based on literature, this process can yield significant quantities of the desired product, with one documented run producing 344.8 g over 32.4 hours.[7]
Formation and Purification of this compound
This protocol outlines the conversion of the free base to the hydrochloride salt and its subsequent purification.
Materials:
-
3,3-Dimethylpiperidine (free base, from step 3.1)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)
-
Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Reaction vessel with stirring
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the 3,3-dimethylpiperidine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol in the reaction vessel.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydrochloric acid solution dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for an additional 30-60 minutes in the ice bath to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and other impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Purity Assessment: The purity of the final product should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point should also be determined and compared to the literature value.
Safety Precautions
-
3,3-Dimethylpiperidine: This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[5][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
High-Pressure Reactions: The synthesis of the free base involves high pressures and flammable gases. This should only be performed by trained personnel in a facility equipped to handle such reactions safely.
Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for 3,3-Dimethylpiperidine HCl synthesis.
Experimental Workflow
Caption: Overall workflow for preclinical batch production.
References
- 1. m.molbase.com [m.molbase.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 27832-58-2 [sigmaaldrich.com]
- 4. 3,3-Dimethylpiperidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3,3-Dimethylpiperidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3,3-dimethylpiperidine | 1193-12-0 [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spiropiperidines Utilizing 3,3-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropiperidines are a class of saturated heterocyclic compounds characterized by a piperidine ring spiro-fused to another carbocyclic or heterocyclic ring system. This rigid three-dimensional scaffold has garnered significant interest in medicinal chemistry as it can effectively probe biological space, leading to compounds with improved pharmacological profiles, such as enhanced potency, selectivity, and metabolic stability. The unique conformational constraints of the spiropiperidine motif can optimize ligand-receptor interactions. This document provides a detailed account of a synthetic route to spiropiperidines, commencing from the readily available starting material, 3,3-dimethylpiperidine hydrochloride. The protocols described herein detail a three-step sequence: N-protection, oxidation to a key piperidone intermediate, and subsequent spirocyclization.
Overall Synthetic Workflow
The synthesis of a spiropiperidine from this compound can be conceptualized as a three-stage process. The initial step involves the protection of the secondary amine of the piperidine ring, which is essential for directing the regioselectivity of the subsequent oxidation. The second step is the oxidation of the N-protected piperidine to the corresponding piperidone, creating the electrophilic center necessary for the final spirocyclization step. The final stage involves a tandem Knoevenagel condensation and Michael addition/cyclization to construct the spirocyclic framework.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 3,3-dimethylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the laboratory synthesis of 3,3-dimethylpiperidine?
A1: The most common laboratory-scale synthesis of 3,3-dimethylpiperidine starts from 3,3-dimethylglutarimide. This precursor can be synthesized from 3,3-dimethylglutaric acid or its anhydride. An alternative industrial-scale route utilizes 2,2-dimethyl-4-cyanobutanal as the starting material.
Q2: Which synthetic route is recommended for laboratory-scale synthesis to achieve a good yield?
A2: For laboratory-scale synthesis, the reduction of 3,3-dimethylglutarimide using a powerful reducing agent like Lithium Aluminum Hydride (LAH) is a widely practiced and effective method. This route is generally favored for its relatively high yields and manageable reaction conditions.
Q3: What is the typical yield for the synthesis of this compound?
A3: The overall yield depends on the efficiency of each step. The synthesis of the intermediate 3,3-dimethylglutarimide can proceed with a yield of approximately 71%. The subsequent reduction with Lithium Aluminum Hydride (LAH) to 3,3-dimethylpiperidine has been reported with yields around 80%. The final conversion to the hydrochloride salt is typically a high-yielding step. Therefore, an overall yield of 50-60% can be reasonably expected.
Q4: How can I confirm the successful synthesis of this compound?
A4: The final product can be characterized by its melting point, which is reported to be in the range of 140-143°C.[1][2] Further confirmation can be obtained using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to verify the chemical structure.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the synthesis of this compound, focusing on the route from 3,3-dimethylglutaric acid.
Synthesis Stage 1: Formation of 3,3-Dimethylglutarimide
Problem 1: Low yield of 3,3-dimethylglutarimide from 3,3-dimethylglutaric acid/anhydride.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, GC). If necessary, increase the reaction time or temperature. |
| Suboptimal reaction conditions | The reaction of 3,3-dimethylglutaric anhydride with a nitrogen source is a common method. Ensure anhydrous conditions if required by the specific protocol. |
| Purification losses | Optimize the purification method. If using recrystallization, select an appropriate solvent system to minimize loss of product in the mother liquor. |
Synthesis Stage 2: Reduction of 3,3-Dimethylglutarimide with LiAlH₄
Problem 2: Incomplete reduction of 3,3-dimethylglutarimide.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient LiAlH₄ | Use a sufficient excess of LiAlH₄. A molar ratio of at least 2:1 (LAH:imide) is recommended to ensure complete reduction of both carbonyl groups. |
| Deactivated LiAlH₄ | LiAlH₄ is highly reactive with moisture. Use freshly opened or properly stored LAH. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3][4] |
| Low reaction temperature | While the reaction is typically initiated at 0°C for safety, it may require refluxing in a suitable solvent like THF or diethyl ether to proceed to completion.[5] |
| Poor quality solvent | Use anhydrous solvents (e.g., dry THF or diethyl ether) to prevent quenching of the LiAlH₄. |
Problem 3: Formation of a thick, gelatinous precipitate during work-up, making product isolation difficult.
| Potential Cause | Troubleshooting Suggestion |
| Formation of aluminum salts | This is a common issue during the work-up of LAH reactions. Employ the Fieser work-up method: sequentially add water, then a 15% NaOH solution, followed by more water. This procedure is designed to produce granular aluminum salts that are easier to filter.[1][6] |
| Emulsion formation | The use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the work-up can help to break up emulsions by chelating the aluminum salts.[7] |
Synthesis Stage 3: Formation and Purification of this compound
Problem 4: Difficulty in precipitating or crystallizing the hydrochloride salt.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect solvent | The choice of solvent is crucial. Typically, the free base (3,3-dimethylpiperidine) is dissolved in a non-polar solvent like diethyl ether or dichloromethane, and then a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) is added. |
| Product is too soluble | If the hydrochloride salt is too soluble in the reaction solvent, try adding a less polar co-solvent (an anti-solvent) such as hexane to induce precipitation. |
| Oiling out of the product | This can occur if the solution is too concentrated or if the temperature changes too rapidly. Try using a more dilute solution and cooling it slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization. |
Problem 5: The final product is impure.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete conversion to the salt | Ensure a slight excess of HCl is used to ensure complete protonation of the amine. |
| Contamination from previous steps | If the 3,3-dimethylpiperidine free base was not sufficiently pure, the impurities will be carried over. Consider purifying the free base by distillation before salt formation. |
| Ineffective recrystallization | Choose an appropriate solvent system for recrystallization. A mixture of a solvent in which the salt is soluble when hot and a solvent in which it is insoluble when cold is ideal (e.g., ethanol/ether, isopropanol/hexane).[8][9] |
Experimental Protocols
Synthesis of 3,3-Dimethylglutarimide from 3,3-Dimethylglutaric Anhydride
A detailed protocol for the synthesis of 3,3-dimethylglutarimide from its anhydride with a reported yield of 71% is available in the literature. This typically involves heating the anhydride with a nitrogen source such as urea or ammonia.
Reduction of 3,3-Dimethylglutarimide to 3,3-Dimethylpiperidine
This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Preparation : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of Lithium Aluminum Hydride (LAH) (2.5 equivalents) in anhydrous diethyl ether or THF is prepared under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.
-
Addition of Substrate : 3,3-Dimethylglutarimide (1 equivalent) is dissolved in anhydrous diethyl ether or THF and added dropwise to the LAH suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
Reaction : After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
Work-up (Fieser Method) : After the reaction is complete, the flask is cooled to 0°C. The reaction is carefully quenched by the sequential dropwise addition of:
-
'x' mL of water for every 'x' g of LAH used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LAH used.
-
'3x' mL of water for every 'x' g of LAH used.
-
-
Isolation : The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,3-dimethylpiperidine.
-
Purification : The crude product can be purified by distillation.
Formation of this compound
-
Dissolution : The purified 3,3-dimethylpiperidine is dissolved in anhydrous diethyl ether.
-
Precipitation : The solution is cooled in an ice bath, and a solution of hydrochloric acid in diethyl ether (or another suitable solvent like isopropanol) is added dropwise with stirring until precipitation is complete.
-
Isolation : The white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Recrystallization : For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
Data Presentation
| Synthesis Step | Starting Material | Product | Key Reagents | Reported Yield |
| Imide Formation | 3,3-Dimethylglutaric Anhydride | 3,3-Dimethylglutarimide | Urea or Ammonia | ~71% |
| Reduction | 3,3-Dimethylglutarimide | 3,3-Dimethylpiperidine | Lithium Aluminum Hydride | ~80% |
| Salt Formation | 3,3-Dimethylpiperidine | 3,3-Dimethylpiperidine HCl | Hydrochloric Acid | High |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,3-dimethylpiperidine,hydrochloride|27832-58-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 3,3-Dimethylpiperidine Hydrochloride by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,3-Dimethylpiperidine hydrochloride by recrystallization.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for crystal formation upon cooling. For amine hydrochlorides like this compound, polar protic solvents or a combination of a polar solvent with a less polar anti-solvent are often effective.
| Solvent System | Classification | Suitability for Recrystallization | Notes |
| Water | Polar Protic | Poor | This compound is expected to be highly soluble in water at room temperature, making it unsuitable for single-solvent recrystallization.[1] |
| Ethanol | Polar Protic | Good | Often a good choice for single-solvent recrystallization of amine hydrochlorides.[1] |
| Isopropanol | Polar Protic | Good | Similar to ethanol, it can be a suitable solvent for single-solvent recrystallization. |
| Acetone | Polar Aprotic | Moderate | May be used in a mixed-solvent system, for example, with an alcohol. |
| Diethyl Ether | Non-polar | Poor (as a primary solvent) | Can be used as an anti-solvent with a more polar solvent like ethanol. |
| Ethanol/Diethyl Ether | Mixed | Excellent | A common and effective system for recrystallizing amine hydrochlorides. Ethanol acts as the solvent, and diethyl ether as the anti-solvent. |
| Acetone/Methanol | Mixed | Good | This combination can also be effective, with methanol increasing the solubility in hot acetone. |
Experimental Protocols: Recrystallization of this compound
This section provides a detailed methodology for the recrystallization of this compound using a mixed solvent system, which is a common and effective technique for this class of compounds.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Stirring rod
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve a good recovery yield.
-
Hot Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still warm, slowly add diethyl ether dropwise with gentle swirling until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.
-
Crystal Formation: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/diethyl ether mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough of the primary solvent (e.g., ethanol). Add small increments of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. Refer to the solvent selection table and consider a more polar solvent or a different solvent mixture.
-
Insoluble Impurities: The undissolved material could be insoluble impurities. If a significant portion of your compound has dissolved, you can proceed with a hot filtration to remove the insoluble matter.
Q2: No crystals are forming after the solution has cooled. What is the problem?
A2: The absence of crystal formation is a common issue and can be addressed with the following steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny seed crystal from a previous successful recrystallization to the solution.
-
-
Supersaturation: The solution might be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of your compound.
-
Excess Solvent: It is possible that too much solvent was added initially. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. To resolve this:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Change Solvent System: Consider using a solvent with a lower boiling point or a different solvent/anti-solvent combination.
Q4: The yield of my recrystallized this compound is very low. Why is this and how can I improve it?
A4: A low yield can be due to several reasons:
-
Using Too Much Solvent: As mentioned, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If crystals form too early during a hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure to cool the solution for an adequate amount of time, including in an ice bath, to maximize crystal formation.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3,3-Dimethylpiperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylpiperidine Hydrochloride. Our focus is on the identification and removal of impurities to ensure the highest quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Byproducts from Reductive Amination: If synthesizing from a precursor like 3,3-dimethyl-5-oxovaleronitrile, potential byproducts include the corresponding diamine (2,2-dimethylpentane-1,5-diamine) from over-reduction.[1] Incomplete reactions can also leave partially reduced intermediates.
-
Byproducts from Glutarimide Reduction: When synthesizing from 3,3-dimethylglutarimide, incomplete reduction can lead to the corresponding lactam.
-
Isomers: Depending on the synthetic strategy, regioisomers or stereoisomers may be formed.
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which often manifests as a yellow discoloration.[2]
Q2: My final product of this compound is off-white or yellowish. What is the likely cause and how can I fix it?
A2: A yellowish tint is typically indicative of oxidation byproducts.[2] These are often present in small quantities and can usually be removed by recrystallization. Activated carbon treatment during the recrystallization process can also be effective in adsorbing colored impurities.
Q3: I am observing a broad peak or multiple peaks for my purified 3,3-Dimethylpiperidine in HPLC or GC analysis. What could be the issue?
A3: This can be due to several factors:
-
Interaction with Stationary Phase: Free amines can interact with the acidic sites on silica gel columns, leading to peak tailing or broadening. Using a less acidic stationary phase or adding a basic modifier like triethylamine to the mobile phase can mitigate this.
-
Presence of Isomers: If your synthetic route can produce isomers, you may be observing their separation.
-
On-Column Degradation: Ensure your GC injector temperature is not causing decomposition of the analyte.
-
Ionization State in HPLC: For free bases, inconsistent ionization on a reverse-phase column can lead to peak splitting. Acidifying the mobile phase (e.g., with TFA) will ensure the analyte is consistently protonated and elutes as a single sharp peak.[3]
Q4: How can I convert the free base, 3,3-Dimethylpiperidine, to its hydrochloride salt?
A4: The hydrochloride salt is typically prepared by dissolving the purified free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrogen chloride in the same or a compatible solvent. The HCl can be added as a gas or as a solution (e.g., HCl in ethanol). The hydrochloride salt will precipitate out of the solution and can be collected by filtration.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process was too rapid. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily Product Instead of Crystalline Solid | - Presence of residual solvent.- Significant amount of impurities depressing the melting point. | - Dry the product under high vacuum for an extended period.- Attempt a different recrystallization solvent system.- If the free base is an oil, converting it to the hydrochloride salt will likely yield a crystalline solid. |
| Incomplete Removal of a Known Impurity | - The impurity has similar solubility to the product in the chosen recrystallization solvent. | - Try a different recrystallization solvent or a two-solvent system to alter the solubility profile.- Consider an alternative purification method such as column chromatography or fractional distillation (for the free base). |
| Product Purity Does Not Improve After Recrystallization | - The impurity may be co-crystallizing with the product. | - A different purification technique may be necessary. Acid-base extraction can be very effective for separating basic products from neutral or acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Single Solvent)
This protocol is a general guideline for the purification of this compound by recrystallization from a single solvent. Isopropanol is often a good starting point for piperidine hydrochlorides.
Materials:
-
Crude this compound
-
Isopropanol (or other suitable solvent such as ethanol or acetonitrile)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general method for the analysis of 3,3-Dimethylpiperidine purity.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column (e.g., HP-5ms or equivalent)
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of approximately 1 mg/mL.
-
If analyzing the free base, ensure the sample is dissolved in a suitable organic solvent.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 40-400 m/z |
Note: These parameters may need to be optimized for your specific instrument and column.
Purification and Analysis Workflow
Caption: A logical workflow for the purification and analysis of this compound.
References
Troubleshooting side reactions in the synthesis of 3,3-Dimethylpiperidine derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3-dimethylpiperidine and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,3-dimethylpiperidine, and what are their common pitfalls?
A1: The main synthetic routes include the reduction of 3,3-dimethyl-2-piperidone (a lactam), catalytic hydrogenation of 3,5-dimethylpyridine (lutidine), and reductive amination of suitable dicarbonyl precursors. Each method has specific challenges:
-
Lactam Reduction: Often employs strong reducing agents like lithium aluminum hydride (LiAlH₄). Potential issues include incomplete reduction and difficult workups.
-
Catalytic Hydrogenation: This method can be sensitive to the choice of catalyst and reaction conditions, which significantly impact the yield and the stereoselectivity (cis/trans isomer ratio) of the product.[1]
-
Reductive Amination: A versatile one-pot reaction that can suffer from low yields if the formation of the intermediate imine or its subsequent reduction is not optimized.
Q2: I am observing significant N-alkylation as a side reaction when preparing N-substituted derivatives. How can this be minimized?
A2: N-alkylation, particularly di-alkylation leading to quaternary ammonium salts, is a common side reaction when reacting piperidines with alkyl halides. To favor mono-alkylation, several strategies can be employed:
-
Control Stoichiometry: Use the piperidine derivative in excess relative to the alkylating agent.
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, disfavoring a second alkylation event.[2]
-
Choice of Base: Using a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) can be effective. Stronger bases like potassium carbonate (K₂CO₃) can also be used, but reaction conditions must be carefully controlled.[3] Without a base, the reaction slows as the acidic salt of the product accumulates, which naturally inhibits di-alkylation.[2]
Q3: My catalytic hydrogenation of 3,5-dimethylpyridine is producing an undesirable isomer ratio. How can I control the stereoselectivity?
A3: The cis/trans isomer ratio in the hydrogenation of substituted pyridines is highly dependent on the catalyst, solvent, and reaction conditions. For 3,5-dimethylpyridine, the choice of metal catalyst has a notable impact on the diastereomeric ratio. For instance, hydrogenation over 10% Palladium on Carbon (Pd/C) tends to favor the trans isomer, while 10% Platinum Oxide (PtO₂) can lead to a higher proportion of the cis isomer.
Troubleshooting Guides
Problem 1: Low Yield in the LiAlH₄ Reduction of 3,3-Dimethyl-2-piperidone
Low yields in this reduction can stem from incomplete reaction, degradation of the product during workup, or the formation of side products.
-
Cause: Inactive LiAlH₄ or wet solvent. Lithium aluminum hydride is extremely reactive with water.
-
Solution: Use a fresh, unopened container of LiAlH₄ or a properly stored, dry powder. Ensure the solvent (typically THF) is anhydrous.
-
-
Cause: Incomplete reaction. Lactam reduction can be slow.
-
Solution: Increase the reaction time (e.g., reflux for 16-24 hours) and ensure a consistent, gentle reflux is maintained.[4] Monitor the reaction progress by TLC or GC-MS.
-
-
Cause: Product loss during workup. The standard aqueous workup for LiAlH₄ reactions (Fieser method) must be performed carefully to avoid the formation of emulsions and to ensure the complete precipitation of aluminum salts.[5]
-
Solution: Cool the reaction mixture to 0°C before quenching. Add water, then a 15% NaOH solution, then water again in a 1:1:3 ratio relative to the mass of LiAlH₄ used. Stir vigorously to allow for the formation of a granular precipitate that can be easily filtered off.[5]
-
Problem 2: Formation of Di-alkylation Product in N-Alkylation Reactions
The formation of a quaternary ammonium salt or a di-alkylated product is a common side reaction when the target is a mono-alkylated piperidine.
The choice of base and solvent can significantly influence the yield of the desired N-alkylated product.
| Piperidine Derivative | Benzylating Agent | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80 (MW) | 40 min | >90 |
| Piperidine | 4-(Trifluoromethyl)benzyl chloride | K₂CO₃ | EtOH | 80 (MW) | 40 min | ~85 |
| 4-Methylpiperidine | Benzyl bromide | DIPEA | MeCN | RT | 12 h | ~92 |
| Piperidine | 4-Methoxybenzyl chloride | DIPEA | DCM | RT | 12 h | >90 |
| Table adapted from representative data. Yields can vary based on specific substrate and reaction scale.[3] |
Key Experimental Protocols
Protocol 1: Reduction of 3,3-Dimethyl-2-piperidone with LiAlH₄
This protocol is a representative procedure adapted from standard methods for lactam reduction.[4][6]
Materials:
-
3,3-Dimethyl-2-piperidone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% w/v aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Under a nitrogen atmosphere, equip a dry three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
LAH Suspension: Carefully charge the flask with LiAlH₄ (1.5 equivalents) and anhydrous THF. Stir the suspension.
-
Substrate Addition: Dissolve 3,3-dimethyl-2-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup (Fieser Method):
-
Cool the reaction flask to 0°C in an ice-water bath.
-
Dilute the reaction mixture with an equal volume of diethyl ether.
-
CAUTIOUSLY AND SLOWLY add water dropwise (1 mL for every 1 g of LiAlH₄ used). Hydrogen gas will evolve vigorously.
-
Slowly add 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄).
-
Slowly add water again (3 mL for every 1 g of LiAlH₄).
-
-
Isolation:
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular precipitate of aluminum salts should form.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude 3,3-dimethylpiperidine by distillation to obtain the final product.
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere. The quenching procedure is highly exothermic and generates flammable hydrogen gas; it must be performed with extreme caution in a well-ventilated fume hood.
References
Technical Support Center: Optimizing N-Functionalization of 3,3-Dimethylpiperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the N-functionalization of 3,3-dimethylpiperidine hydrochloride. This resource addresses common challenges and offers detailed experimental protocols for various N-functionalization strategies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-functionalization of this compound.
Question: My N-alkylation reaction is sluggish or shows no product formation. What are the likely causes and how can I resolve this?
Answer: Slow or incomplete N-alkylation of this compound is a common issue, often attributed to the steric hindrance imposed by the gem-dimethyl group and the presence of the hydrochloride salt.
-
Insufficient Basicity: The hydrochloride salt must be neutralized to free the secondary amine for reaction. A weak base may not be sufficient to deprotonate the amine hydrochloride effectively.
-
Solution: Employ a stronger, non-nucleophilic base. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be used. A base screen is recommended to identify the optimal choice for your specific alkylating agent.
-
-
Steric Hindrance: The gem-dimethyl group at the 3-position sterically hinders the nitrogen atom, slowing down the approach of the alkylating agent.
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. Microwave irradiation can also be beneficial in accelerating reactions with sterically hindered substrates.[1] Additionally, using a less bulky alkylating agent, if possible, can improve reaction rates.
-
-
Poor Leaving Group: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If the reaction is slow, consider switching to an alkylating agent with a better leaving group.
-
Question: I am observing a significant amount of a water-soluble byproduct in my N-alkylation reaction, leading to low yields of the desired product. What is this byproduct and how can I prevent its formation?
Answer: The formation of a water-soluble byproduct is a classic sign of over-alkylation, resulting in a quaternary ammonium salt.[2] This occurs when the newly formed tertiary amine is further alkylated.
-
Excess Alkylating Agent: An excess of the alkylating agent is a primary cause of quaternary salt formation.[3]
-
Solution: Carefully control the stoichiometry. Use a slight excess of the 3,3-dimethylpiperidine free base relative to the alkylating agent (e.g., 1.1 equivalents of the amine).[2] The slow addition of the alkylating agent using a syringe pump can also help maintain a low concentration of the alkylating agent throughout the reaction, minimizing over-alkylation.[3]
-
-
Reaction Conditions: Higher temperatures and certain solvents can favor the second alkylation.
-
Solution: If possible, run the reaction at a lower temperature for a longer period. The choice of solvent can also influence the reaction outcome. Experiment with different solvents to find the optimal conditions for mono-alkylation.
-
Question: My N-acylation reaction is not going to completion. How can I improve the conversion?
Answer: Incomplete N-acylation can be due to several factors, including the reactivity of the acylating agent and the reaction conditions.
-
Insufficiently Reactive Acylating Agent: Acid anhydrides are generally less reactive than acyl chlorides.
-
Solution: If using an acid anhydride, consider switching to the corresponding acyl chloride for higher reactivity.[4]
-
-
Inadequate Acid Scavenger: The reaction of an acyl chloride or anhydride with the amine generates an acidic byproduct (e.g., HCl) which can protonate the starting amine, rendering it non-nucleophilic.[5]
-
Solution: Ensure at least one equivalent of a suitable base is used to neutralize the acid. Pyridine or triethylamine are commonly used for this purpose.[5] For sterically hindered amines, a stronger non-nucleophilic base may be beneficial.
-
-
Steric Hindrance: The gem-dimethyl group can hinder the approach of the acylating agent.
-
Solution: Heating the reaction mixture can help overcome the steric barrier. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also accelerate the acylation.[6]
-
Question: I am attempting a reductive amination with a ketone, and the reaction is very slow and low-yielding. What can I do to optimize this reaction?
Answer: Reductive amination with ketones is often more challenging than with aldehydes due to the increased steric hindrance of the ketone carbonyl group.[7]
-
Inefficient Imine Formation: The formation of the intermediate iminium ion can be slow and unfavorable with sterically hindered ketones and amines.
-
Solution: Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation. Acid catalysis (e.g., a catalytic amount of acetic acid) can also facilitate this step.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone.
-
Reaction Temperature: Higher temperatures can promote both imine formation and reduction.
-
Solution: Gently heating the reaction mixture may improve the overall reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to freebase the this compound before each reaction?
A1: Yes, it is highly recommended. The hydrochloride salt is not nucleophilic and will not react. You can either perform a separate liquid-liquid extraction to obtain the free base or generate it in situ by adding at least one equivalent of a suitable base to the reaction mixture. For quantitative studies and optimization, using the purified free base is preferable.
Q2: What is the best general-purpose base for the N-alkylation of this compound?
A2: There is no single "best" base, as the optimal choice depends on the specific alkylating agent and solvent. However, for a sterically hindered amine hydrochloride, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is a good starting point.[9] Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF are also frequently effective.[10]
Q3: Can I use this compound directly in a Buchwald-Hartwig amination?
A3: No, the free amine is required. The strong bases typically used in Buchwald-Hartwig aminations (e.g., sodium tert-butoxide, LHMDS) will deprotonate the hydrochloride salt in situ.[11] Therefore, you can use the hydrochloride salt directly, but you must account for it in the stoichiometry of the base. It is crucial to use a sufficiently strong base to deprotonate both the amine hydrochloride and the amine itself during the catalytic cycle.
Q4: How does the gem-dimethyl group affect the reactivity of the piperidine nitrogen?
A4: The gem-dimethyl group at the 3-position introduces significant steric hindrance around the nitrogen atom. This steric bulk can decrease the nucleophilicity of the amine, leading to slower reaction rates for N-alkylation, N-acylation, and other N-functionalization reactions compared to unsubstituted piperidine.[12] This effect is particularly pronounced with bulky electrophiles.
Q5: Are there any alternative methods for the N-functionalization of 3,3-dimethylpiperidine?
A5: Besides the common methods, you could consider palladium-catalyzed N-alkylation reactions which can sometimes offer advantages for sterically hindered substrates.[13] For N-arylation, in addition to the Buchwald-Hartwig amination, the Ullmann condensation is a classical, albeit often harsher, alternative.
Data Presentation
The following tables provide an illustrative summary of reaction conditions for various N-functionalization reactions of piperidines. Note that these are general conditions and optimization will be required for this compound.
Table 1: Illustrative Conditions for N-Alkylation of Piperidine Derivatives
| Alkylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Alkyl Bromide | K₂CO₃ (2.0) | DMF | 25 - 80 | 60 - 90 | [3] |
| Alkyl Iodide | DIPEA (1.5) | Acetonitrile | 25 - reflux | 70 - 95 | [9] |
| Benzyl Bromide | NaH (1.2) | THF | 0 - 25 | 70 - 90 | [3] |
Table 2: Illustrative Conditions for N-Acylation of Piperidine Derivatives
| Acylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Acetyl Chloride | Triethylamine (1.2) | DCM | 0 - 25 | 80 - 98 | [14] |
| Benzoyl Chloride | Pyridine (1.5) | Chloroform | 25 | 85 - 95 | [5] |
| Acetic Anhydride | None or DMAP (cat.) | Neat or DCM | 25 - 100 | 70 - 95 | [6] |
Table 3: Illustrative Conditions for Reductive Amination of Piperidines
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Aldehyde | NaBH(OAc)₃ | DCE or DCM | 25 | 70 - 95 | [7] |
| Ketone | NaBH(OAc)₃ | DCE or DCM | 25 - 50 | 50 - 85 | [7] |
| Aldehyde | H₂/Pd-C | Methanol or Ethanol | 25 | 80 - 98 | [5] |
Table 4: Illustrative Conditions for Buchwald-Hartwig N-Arylation of Piperidines
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Aryl Bromide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | 70 - 95 | [15] |
| Aryl Chloride | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 - 120 | 60 - 90 | [15] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 3,3-Dimethylpiperidine
This protocol describes a general method for the N-alkylation of 3,3-dimethylpiperidine using an alkyl halide.
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile or DMF (0.1 M), add a suitable base (e.g., K₂CO₃, 2.0 equivalents, or DIPEA, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3,3-dimethylpiperidine.
Protocol 2: General Procedure for N-Acylation of 3,3-Dimethylpiperidine
This protocol provides a general method for the N-acylation of 3,3-dimethylpiperidine using an acyl chloride.
-
Dissolve 3,3-dimethylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: General Procedure for Reductive Amination of 3,3-Dimethylpiperidine
This protocol outlines a general procedure for the reductive amination of 3,3-dimethylpiperidine with an aldehyde or ketone.
-
To a solution of 3,3-dimethylpiperidine (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.1 M), add acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. US9688633B2 - Substituted piperidines with antiparasitic activity - Google Patents [patents.google.com]
- 2. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 3. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dimethylpiperidine | C7H15N | CID 95423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]
- 11. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 12. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography of Piperidine-Containing Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the column chromatography of piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my piperidine-containing compounds show significant peak tailing on a standard silica gel column?
A1: Peak tailing is a common issue when purifying piperidine derivatives on silica gel.[1][2][3] The primary cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5][6] This interaction, a type of secondary retention mechanism, leads to a non-uniform elution of the compound, resulting in asymmetrical, tailing peaks.[1]
Q2: My piperidine compound seems to be irreversibly adsorbed on the silica column. I have very low or no recovery of my product. What is happening?
A2: Irreversible adsorption, or very strong retention, is an extreme case of the interaction described in Q1.[7][8] The basicity of the piperidine nitrogen can lead to strong ionic or hydrogen bonding with the acidic silanol groups, effectively "sticking" the compound to the stationary phase.[6][8] This is particularly problematic for highly basic piperidine derivatives or when using a highly acidic grade of silica gel. In some instances, even highly polar solvents like pure methanol may not be sufficient to elute the compound.[7]
Q3: How can I prevent peak tailing and improve the recovery of my piperidine compounds during column chromatography?
A3: Several strategies can be employed to mitigate these issues:
-
Mobile Phase Modification: The most common approach is to add a small amount of a basic modifier to the eluent.[4] Triethylamine (TEA) or aqueous ammonia are frequently used for this purpose.[7][9] These additives act as "silanol suppressors" by competing with the basic analyte for interaction with the acidic silanol groups, thereby reducing peak tailing and improving elution.[5][10]
-
Stationary Phase Deactivation: You can "deactivate" the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent system containing a base like triethylamine, packing the column, and then flushing it with the eluent.[9]
-
Use of Alternative Stationary Phases: If the above methods are insufficient, consider using a different stationary phase. Basic or neutral alumina can be effective for the purification of amines.[11][12] Additionally, commercially available base-deactivated or amine-functionalized silica gels are designed to minimize interactions with basic compounds.[8][11][13]
Q4: What concentration of triethylamine (TEA) should I use in my mobile phase?
A4: For flash column chromatography, a concentration of 1-3% triethylamine in the eluent is typically recommended.[9] It's advisable to start with a lower concentration (e.g., 1%) and increase it if peak tailing persists. For High-Performance Liquid Chromatography (HPLC), a much lower concentration, around 5 mM, is generally used.[10]
Q5: Will adding a base to my mobile phase affect the stability of my silica gel column?
A5: Yes, prolonged exposure to basic conditions can be detrimental to silica-based stationary phases. Silica gel can dissolve at high pH (generally above pH 8-9).[14] While the addition of small amounts of triethylamine in non-aqueous solvents for flash chromatography is generally acceptable for routine purifications, it's important to be mindful of this limitation, especially in HPLC where columns are reused extensively.[15] Always wash the column with a neutral solvent system after use to remove the basic additive.[15]
Q6: Are there any alternatives to column chromatography for purifying piperidine-containing compounds?
A6: Yes, depending on the properties of your compound and the impurities, other purification techniques can be effective. These include:
-
Distillation: For liquid piperidine derivatives, distillation can be a primary purification method to separate components based on boiling point differences.[16]
-
Crystallization: If your compound is a solid, recrystallization can be a powerful technique for achieving high purity.[16]
-
Salt Formation and Extraction: Basic piperidine compounds can be converted into their salts (e.g., hydrochloride or carbonate salts) to facilitate purification by precipitation or extraction.[16][17] The free base can then be liberated by treatment with a stronger base.[16]
Troubleshooting Guides
Issue 1: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Strong interaction between basic analyte and acidic silica | 1. Add a basic modifier to the eluent (e.g., 1-2% triethylamine or ammonia in methanol).[7][9] 2. Use a base-deactivated silica gel.[13] 3. Switch to a less acidic stationary phase like neutral or basic alumina.[11][12] |
| Column Overload | 1. Reduce the amount of crude material loaded onto the column.[1] 2. Use a wider diameter column. |
| Poor Column Packing | 1. Ensure the silica gel bed is well-packed and free of voids or channels.[1] 2. Use a slurry packing method for better results. |
Issue 2: Irreversible Adsorption / Low Recovery
| Potential Cause | Troubleshooting Steps |
| Extremely strong analyte-silica interaction | 1. Pre-treat (deactivate) the silica gel with a solution of triethylamine before packing the column.[9] 2. Use a significantly more polar eluent containing a basic modifier (e.g., 5-10% methanol in dichloromethane with 2% triethylamine). 3. Consider using an alternative stationary phase such as alumina or a polymer-based column.[11] |
| Compound Decomposition on Silica | 1. Test the stability of your compound on a small amount of silica gel (TLC analysis over time).[18] 2. If decomposition is observed, use a deactivated or alternative stationary phase.[18] 3. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Quantitative Data Summary
| Parameter | Value | Significance in Chromatography |
| pKa of Piperidine (conjugate acid) | ~11.1 - 11.2[19][20] | Indicates strong basicity, leading to significant interaction with acidic silanol groups on silica gel. |
| Typical pH range for silica columns | 2 - 8[21] | Operating outside this range can cause irreversible damage to the stationary phase.[14] |
| Recommended TEA concentration (Flash Chromatography) | 1 - 3% (v/v)[9] | Effective concentration for masking silanol groups and improving peak shape for basic compounds. |
| Recommended TEA concentration (HPLC) | ~5 mM[10] | A lower concentration is used in HPLC to achieve the desired effect while minimizing potential column damage. |
Experimental Protocols
Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Solvent System Preparation: Prepare your desired eluent system for chromatography. In a separate flask, create a deactivating solution by adding 1-3% triethylamine to a portion of your initial, non-polar eluent (e.g., hexane or ethyl acetate/hexane mixture).[9]
-
Slurry Preparation: In a beaker, create a slurry of the required amount of silica gel with the deactivating solution.
-
Column Packing: Wet pack the chromatography column with the silica gel slurry, ensuring a homogenous and compact bed.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of your initial mobile phase (containing the basic additive).
-
Sample Loading and Elution: Load your sample and proceed with the chromatography, using a mobile phase that contains the same concentration of the basic additive throughout the run.
Visualizations
Caption: A logical workflow for troubleshooting common issues in piperidine chromatography.
Caption: Interaction of piperidine with standard vs. TEA-modified silica gel.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sorbtech.com [sorbtech.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. Chromatography [chem.rochester.edu]
- 12. columbia.edu [columbia.edu]
- 13. Base Deactivated silica?? - Chromatography Forum [chromforum.org]
- 14. moravek.com [moravek.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 18. Chromatography [chem.rochester.edu]
- 19. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 21. agilent.com [agilent.com]
Preventing byproduct formation in 3,3-Dimethylpiperidine hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3,3-Dimethylpiperidine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary synthetic routes to this compound.
Route 1: Reduction of 3,3-Dimethylglutarimide with Lithium Aluminum Hydride (LiAlH₄)
Issue 1: Incomplete reaction or low yield of 3,3-Dimethylpiperidine.
-
Symptom: Analysis of the crude product (e.g., by GC-MS or NMR) shows a significant amount of unreacted starting material or a partially reduced intermediate (e.g., a hydroxy-lactam).
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient LiAlH₄ | Ensure at least 2-3 equivalents of LiAlH₄ are used relative to the 3,3-dimethylglutarimide. The stoichiometry is crucial for the complete reduction of both carbonyl groups. |
| Poor quality LiAlH₄ | Use a fresh, unopened container of LiAlH₄ or titrate a sample of the reagent to determine its active hydride content. LiAlH₄ is highly reactive with atmospheric moisture and can degrade over time. |
| Inadequate reaction temperature | While the initial addition of LiAlH₄ is often done at 0°C for safety, the reaction may require heating (e.g., refluxing in THF) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Poor solubility of starting material | Ensure the 3,3-dimethylglutarimide is fully dissolved in the anhydrous solvent before the addition of LiAlH₄. If solubility is an issue, consider using a higher boiling point ether solvent like dioxane. |
Issue 2: Presence of an oily or difficult-to-filter precipitate after workup.
-
Symptom: After quenching the reaction, the aluminum salts form a gelatinous precipitate that is difficult to filter and may trap the product.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper workup procedure | The Fieser workup method is highly recommended for quenching LiAlH₄ reactions to produce a granular, easily filterable precipitate.[1] For a reaction with 'x' grams of LiAlH₄, sequentially and slowly add: 1) 'x' mL of water, 2) 'x' mL of 15% aqueous NaOH, and 3) '3x' mL of water. Stir vigorously. |
| Insufficient stirring during workup | Vigorous stirring during the workup procedure is essential to ensure the formation of a granular precipitate. |
Route 2: Catalytic Hydrogenation of 3,3-Dimethylpyridine
Issue 1: Incomplete hydrogenation or slow reaction rate.
-
Symptom: The reaction stalls, leaving a significant amount of starting material even after prolonged reaction times.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst poisoning | The nitrogen atom in pyridine and piperidine can act as a catalyst poison.[2] The presence of acidic media (e.g., glacial acetic acid) can protonate the nitrogen, reducing its poisoning effect and activating the ring towards reduction.[3] |
| Inactive catalyst | Use a fresh batch of catalyst. The catalyst, especially if it has been opened for a while, might be deactivated. Consider using a more active catalyst like PtO₂ (Adam's catalyst).[3] |
| Insufficient hydrogen pressure | The hydrogenation of aromatic rings often requires high pressures.[4] Ensure the system is properly sealed and a sufficient hydrogen pressure (e.g., 50-70 bar) is applied.[3] |
| Inadequate temperature | While some hydrogenations can proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[4] |
Issue 2: Formation of byproducts.
-
Symptom: GC-MS or NMR analysis of the crude product shows the presence of impurities other than the starting material and the desired product.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Partially hydrogenated intermediates | The hydrogenation of pyridine occurs in a stepwise manner, and partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines can be present if the reaction is not complete.[5] Ensure the reaction is run to completion by monitoring with a suitable analytical technique. |
| Ring opening or side chain reactions | While less common for simple alkylpyridines, aggressive reaction conditions (very high temperatures and pressures) could potentially lead to ring-opening or other side reactions. Optimize the reaction conditions to be as mild as possible while still achieving full conversion. |
Frequently Asked Questions (FAQs)
Q1: I am performing the LiAlH₄ reduction of 3,3-dimethylglutarimide and my final product is contaminated with a significant amount of inorganic salts. How can I improve the purification?
A1: This is a common issue related to the workup procedure. The use of the Fieser workup method (adding water, then aqueous NaOH, then more water in a 1:1:3 ratio relative to the mass of LiAlH₄ used) is crucial for forming granular aluminum salts that are easily filtered.[1] After filtration, washing the filter cake thoroughly with an ether solvent (like THF or diethyl ether) will help recover any trapped product.
Q2: During the catalytic hydrogenation of 3,3-dimethylpyridine, my reaction seems to stop before completion. What can I do?
A2: Catalyst deactivation is a likely cause. Ensure your solvent is of high purity and consider adding an acid, like glacial acetic acid, to your reaction mixture.[3] The acid protonates the nitrogen atoms, which can otherwise bind to the catalyst surface and inhibit its activity.[2] Also, verify that your hydrogen source is not contaminated and that the pressure is maintained throughout the reaction.
Q3: When I form the hydrochloride salt of 3,3-dimethylpiperidine, the yield is low, or the product is sticky. What are the possible reasons?
A3: This can be due to several factors. If using aqueous HCl, the hydrochloride salt may have some solubility in water, leading to lower yields.[6] Using a solution of HCl in an anhydrous organic solvent (like diethyl ether or dioxane) can improve the yield by precipitating the salt more effectively. A sticky product might indicate the presence of moisture, leading to the formation of a hydrate, or residual solvent. Ensure you are using anhydrous conditions and that the product is thoroughly dried under vacuum after filtration.
Q4: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce 3,3-dimethylglutarimide?
A4: No, sodium borohydride is not a strong enough reducing agent to reduce amides or imides to amines.[7] You must use a powerful reducing agent like lithium aluminum hydride for this transformation.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylpiperidine via LiAlH₄ Reduction of 3,3-Dimethylglutarimide
Materials:
-
3,3-Dimethylglutarimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.5 equivalents) to anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Addition of Starting Material: Dissolve 3,3-dimethylglutarimide (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask to 0°C. Cautiously quench the reaction by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Isolation of Free Base: Allow the mixture to warm to room temperature and stir vigorously for 1 hour to granulate the aluminum salts. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3,3-dimethylpiperidine.
-
Formation of Hydrochloride Salt: Dissolve the crude 3,3-dimethylpiperidine in diethyl ether and cool in an ice bath. Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of 3,3-Dimethylpiperidine via Catalytic Hydrogenation of 3,3-Dimethylpyridine
Materials:
-
3,3-Dimethylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure autoclave/hydrogenator
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3,3-dimethylpyridine (1 equivalent) in glacial acetic acid.[3] Carefully add the PtO₂ catalyst (e.g., 5 mol%).[3]
-
Hydrogenation: Seal the reaction vessel and purge several times with nitrogen to remove air. Pressurize the vessel with hydrogen gas to 50-70 bar.[3] Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by GC-MS.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Isolation of Free Base: Carefully neutralize the filtrate by washing with a saturated solution of NaHCO₃ until effervescence ceases. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,3-dimethylpiperidine.
-
Formation of Hydrochloride Salt: Follow step 6 from Protocol 1.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect byproduct formation in the LiAlH₄ reduction of 3,3-dimethylglutarimide. Note: These are representative values and actual results may vary.
| Entry | Equivalents of LiAlH₄ | Reaction Temperature | Yield of 3,3-Dimethylpiperidine (%) | Yield of Partially Reduced Byproduct (%) |
| 1 | 1.5 | 25°C | 45 | 40 |
| 2 | 2.5 | 25°C | 75 | 15 |
| 3 | 2.5 | 65°C (Reflux in THF) | 90 | <5 |
| 4 | 3.0 | 65°C (Reflux in THF) | 92 | <2 |
Visualizations
References
Stability of 3,3-Dimethylpiperidine hydrochloride under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,3-Dimethylpiperidine hydrochloride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its behavior under strongly basic conditions, in the presence of strong oxidizing agents, and at elevated temperatures. As a secondary amine hydrochloride, it is relatively stable in acidic to neutral aqueous solutions at moderate temperatures. However, conversion to the free base at high pH can make it susceptible to degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic to Neutral pH (pH 2-7): In this range, the compound exists predominantly as the protonated piperidinium ion. This form is generally stable against hydrolysis and other degradation pathways at ambient temperature.
-
Basic pH (pH > 8): In basic media, the hydrochloride salt is neutralized to the free base, 3,3-dimethylpiperidine. While the piperidine ring is robust, the free secondary amine can be more susceptible to oxidation. At elevated temperatures and strongly basic conditions, other degradation pathways may become more prominent.
Q3: Is this compound susceptible to thermal degradation?
A3: this compound is a solid with a melting point, indicating good thermal stability at ambient temperatures.[1] However, prolonged exposure to high temperatures, especially in solution or in the presence of other reactive species, can lead to degradation. Thermal stress studies are recommended to determine its stability profile at specific temperatures relevant to your experimental conditions.
Q4: Can this compound degrade under oxidative conditions?
A4: Yes, as a secondary amine, the free base form of 3,3-dimethylpiperidine is susceptible to oxidation.[2][3] The hydrochloride salt offers some protection, but in the presence of strong oxidizing agents (e.g., hydrogen peroxide, permanganate), degradation can occur, potentially leading to the formation of N-oxides or other oxidation products. It is crucial to avoid incompatible strong oxidizing agents.
Q5: What are the potential degradation products of this compound?
A5: Under forced degradation conditions, potential degradation products could include:
-
Oxidation products: N-oxides or ring-opened byproducts.
-
Products from reactions with impurities: For instance, secondary amines can react with nitrite impurities to form N-nitrosamines, which are a significant concern due to their potential toxicity.[2]
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction involving this compound.
-
Possible Cause: The reaction conditions (e.g., high pH, presence of oxidizing agents, elevated temperature) may be causing the degradation of the this compound.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review the pH, temperature, and presence of any oxidizing or reducing agents in your reaction.
-
Control pH: If possible, maintain a neutral or slightly acidic pH to keep the piperidine derivative in its more stable protonated form.
-
Inert Atmosphere: For reactions sensitive to oxidation, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid unnecessarily high temperatures. If heating is required, perform small-scale experiments at different temperatures to assess the impact on stability.
-
Impurity Analysis: Analyze your starting materials and solvents for impurities (e.g., nitrites) that could react with the secondary amine.
-
Issue 2: Inconsistent reaction yields or rates.
-
Possible Cause: The basicity of the free 3,3-dimethylpiperidine (if the hydrochloride is neutralized in situ) might be affecting catalysts or other reagents. Alternatively, degradation of the piperidine derivative could be consuming the reactant.
-
Troubleshooting Steps:
-
Stoichiometry Check: Ensure the stoichiometry of your reagents is accurate. If you are neutralizing the hydrochloride salt, ensure the base is added in the correct molar equivalent.
-
Alternative Base: If the basicity of 3,3-dimethylpiperidine is problematic, consider using a non-nucleophilic base to deprotonate the hydrochloride salt, or using a different catalyst that is less sensitive to amines.
-
Monitor Stability: Use an analytical technique like HPLC or GC-MS to monitor the concentration of this compound over the course of your reaction to check for degradation.
-
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability under various stress conditions.
Table 1: Illustrative Degradation of this compound Under Forced Conditions
| Stress Condition (24h) | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60°C | < 2% | No significant degradation products observed |
| Water (pH 7) | 60°C | < 1% | No significant degradation products observed |
| 0.1 M NaOH | 60°C | 8% | Oxidation and potential ring-opened products |
| 3% H₂O₂ | 25°C | 15% | N-oxide and other oxidative derivatives |
| Thermal (Solid) | 80°C | < 1% | No significant degradation products observed |
| Photolytic (ICH Q1B) | 25°C | < 2% | Minor unidentified products |
Table 2: Illustrative pH-Dependent Degradation Rate of this compound at 60°C
| pH | Buffer System | Degradation Rate Constant (k, day⁻¹) (Hypothetical) | Half-life (t½, days) (Hypothetical) |
| 2.0 | HCl | 0.001 | 693.1 |
| 7.0 | Phosphate | 0.0005 | 1386.3 |
| 12.0 | NaOH | 0.035 | 19.8 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Keep a solid sample of this compound in an oven at 80°C for 72 hours.
-
At specified time points, prepare a solution of the heat-stressed solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. An example of starting conditions could be:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS detection for better identification of degradation products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Resolving Complex NMR Spectra of 3,3-Dimethylpiperidine Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of 3,3-Dimethylpiperidine hydrochloride. The inherent structural and chemical properties of this compound can lead to spectral complexities that require careful consideration of experimental conditions and data interpretation.
Troubleshooting Guide
This guide addresses common problems encountered during the NMR analysis of this compound in a question-and-answer format.
Q1: Why are the peaks in my ¹H NMR spectrum unusually broad?
A: Broadening of NMR signals for this compound can stem from several factors, often related to dynamic processes occurring on the NMR timescale.
-
Conformational Exchange: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this ring-flipping is comparable to the NMR timescale, it can lead to significant line broadening. This is particularly noticeable for the ring protons. Lowering the temperature can slow this exchange, potentially resolving the broad signals into sharp, distinct peaks for each conformer.[1][2]
-
Proton Exchange: The acidic proton on the nitrogen (N-H) is an exchangeable proton. Its rate of exchange with other acidic protons (like trace water in the solvent) or with other amine molecules can cause its signal to broaden. The signals of adjacent protons (at the C2 and C6 positions) can also be affected, losing their coupling information.[3]
-
High Sample Concentration: Overly concentrated samples can increase the solution's viscosity, which restricts molecular tumbling and leads to broader lines. It can also promote intermolecular interactions that affect exchange rates.[4]
-
Poor Magnetic Field Homogeneity (Shimming): If the magnetic field is not homogenous across the sample, all peaks will be broad and distorted. This can be caused by solid particles in the sample or an incorrect sample height in the NMR tube.[5][6]
Q2: The chemical shifts for my compound seem to vary between different measurements. Why is this happening?
A: Chemical shifts, especially for protons near the charged nitrogen center, are highly sensitive to the chemical environment.
-
Solvent Effects: The choice of deuterated solvent has a significant impact on chemical shifts due to varying solvent-solute interactions.[1][7] For instance, the spectrum in a non-polar solvent like CDCl₃ will differ from that in a hydrogen-bond-accepting solvent like DMSO-d₆.
-
Concentration and Temperature: Changes in sample concentration and temperature can shift the conformational equilibrium and alter the extent of hydrogen bonding, thereby influencing the chemical shifts.[8]
-
pH of the Sample: The position of the equilibrium between the hydrochloride salt and the free base can be affected by the sample's micro-pH. Any trace acidic or basic impurities can shift this equilibrium, altering the observed chemical shifts, particularly for the protons alpha to the nitrogen.
Q3: I can't find the N-H proton signal, or it appears as a very broad, rolling hump. What is the reason?
A: The observation of the N-H proton is highly dependent on the experimental conditions.
-
Rapid Exchange in Protic Solvents: In solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with the deuterium atoms of the solvent, causing the signal to either disappear from the spectrum or become extremely broad.[3]
-
Exchange with Water: Even in aprotic solvents like CDCl₃, trace amounts of water can facilitate rapid proton exchange, leading to signal broadening or disappearance.
-
Recommended Solvent: To observe the N-H proton and its coupling to adjacent C-H protons, using a non-exchangeable, hydrogen-bond-accepting solvent like DMSO-d₆ is highly recommended. In this environment, the exchange rate is slowed considerably.[3][9]
Q4: My spectrum shows more signals than expected for a single structure. What could be the cause?
A: The presence of unexpected signals often points to a mixture of species in the NMR tube.
-
Slow Conformational Exchange: At low temperatures, the chair-chair ring inversion may become slow enough on the NMR timescale that separate, sharp signals are observed for the axial and equatorial protons of each distinct conformer.[2]
-
Presence of Free Base: If the protonation is incomplete, the sample may contain a mixture of the this compound salt and its corresponding free base. These two species will have different chemical shifts, resulting in two sets of signals.
-
Impurities: Contaminants from the synthesis, such as starting materials, byproducts, or residual solvents, will contribute their own signals to the spectrum.[10]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C chemical shifts for this compound?
A: Exact chemical shifts are dependent on solvent and concentration. However, the tables below provide typical chemical shift ranges based on the parent piperidine structure and the expected effects of the gem-dimethyl group and nitrogen protonation.[9][11][12][13] The protonation of the nitrogen causes a significant downfield shift for protons and carbons near it (especially at C2 and C6).[9]
Table 1: Estimated ¹H NMR Chemical Shift Ranges for this compound
| Protons | Multiplicity (Typical) | Estimated Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N-H₂⁺ | Broad Singlet | 8.0 - 10.0 (in DMSO-d₆) | Highly variable; may not be observed in other solvents. |
| H-2 (axial & equatorial) | Multiplet | 3.0 - 3.5 | Deshielded by the adjacent N-H₂⁺ group. |
| H-4 (axial & equatorial) | Multiplet | 1.7 - 2.1 | |
| H-5 (axial & equatorial) | Multiplet | 1.6 - 2.0 | |
| H-6 (axial & equatorial) | Multiplet | 3.0 - 3.5 | Deshielded by the adjacent N-H₂⁺ group. |
| C(CH₃)₂ | Singlet | 0.9 - 1.2 | Two distinct singlets may be observed if rotation is hindered. |
Table 2: Estimated ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Estimated Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 | 45 - 50 | Deshielded by the adjacent N-H₂⁺ group. |
| C-3 | 30 - 35 | Quaternary carbon. |
| C-4 | 20 - 25 | |
| C-5 | 30 - 35 | |
| C-6 | 45 - 50 | Deshielded by the adjacent N-H₂⁺ group. |
| C(CH₃)₂ | 25 - 30 | |
Q2: What is the best solvent for analyzing this compound?
A: The choice of solvent is critical and depends on the information you need to obtain.
Table 3: Recommended Solvents for NMR Analysis
| Solvent | Abbreviation | Advantages | Disadvantages |
|---|---|---|---|
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Excellent for observing exchangeable N-H protons and their couplings. Good solubilizing power for hydrochloride salts.[9] | Residual water peak around 3.33 ppm can overlap with signals. High boiling point can make sample recovery difficult. |
| Deuterium Oxide | D₂O | Good for samples where water solubility is high. | N-H proton signal will be lost due to exchange. Chemical shifts will be significantly different from organic solvents. |
| Chloroform-d | CDCl₃ | Common and versatile. | Often has poor solubility for hydrochloride salts. Trace acid can accelerate proton exchange, broadening N-H and α-proton signals. |
| Methanol-d₄ | CD₃OD | Good solubilizing power for salts. | N-H proton signal will be lost due to exchange. |
Recommendation: Start with DMSO-d₆ for unambiguous characterization, as it provides the best chance of observing all protons, including the one on the nitrogen.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample.
-
Weigh Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[4]
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[14]
-
Dissolve: Gently swirl or vortex the vial to fully dissolve the sample. If necessary, gentle heating can be applied, but be cautious of solvent evaporation.
-
Filter Sample: To remove any particulate matter that can ruin shimming, prepare a filter pipette. Tightly pack a small piece of glass wool or cotton into a Pasteur pipette.[6]
-
Transfer to NMR Tube: Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[5][6]
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identity.
-
Analysis: Insert the sample into the spectrometer. Allow a few minutes for the sample temperature to equilibrate before performing shimming and data acquisition.
Protocol 2: Variable Temperature (VT) NMR Experiment
This experiment is essential for studying dynamic processes like conformational exchange.
-
Prepare Sample: Prepare a sample as described in Protocol 1, preferably using a solvent with a wide liquid range (e.g., DMSO-d₆ or Toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Cooling Sequence: Gradually lower the spectrometer's temperature in steps of 10-20 K. At each temperature step, allow the sample to equilibrate for 5-10 minutes.
-
Acquire Spectra: Acquire a spectrum at each new temperature. Observe the changes in peak shape. Look for a temperature at which broad peaks begin to sharpen and resolve into multiple distinct signals (the coalescence temperature).
-
Heating Sequence (Optional): If exchange is slow at room temperature, you can perform a heating sequence to observe the point where distinct signals broaden and merge into a single averaged peak.
-
Data Analysis: The temperature-dependent changes in the spectra provide information about the energy barrier of the dynamic process.
Visualizations
Diagram 1: Troubleshooting Workflow for Complex NMR Spectra
Caption: A logical workflow for diagnosing and resolving common NMR spectral issues.
Diagram 2: NMR Sample Preparation Workflow
Caption: Standard step-by-step workflow for preparing a high-quality NMR sample.
Diagram 3: Chemical Equilibria of 3,3-Dimethylpiperidine HCl
Caption: Key chemical equilibria contributing to the spectral complexity of the sample.
References
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. acdlabs.com [acdlabs.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
Challenges in the scale-up production of 3,3-Dimethylpiperidine hydrochloride
Welcome to the Technical Support Center for the scale-up production of 3,3-Dimethylpiperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis from a laboratory to a pilot or industrial scale introduces several challenges. These primarily revolve around maintaining process control and ensuring product quality and consistency. Key issues include managing the exothermic nature of the hydrogenation and hydrochloride salt formation steps, ensuring efficient mixing in larger reactors to avoid localized concentration and temperature gradients, and controlling the crystallization process to obtain the desired particle size and purity of the final product.[1][2]
Q2: What are the most common impurities encountered in the production of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, by-products from incomplete cyclization or over-reduction during hydrogenation, and residual solvents. The formation of N-oxides or other oxidation products can also occur if the material is exposed to air, especially at elevated temperatures.[3][] It is crucial to have a strategy for identifying, monitoring, and controlling these impurities throughout the manufacturing process.[3][5]
Q3: How can I control the particle size of this compound during crystallization?
A3: Controlling particle size during crystallization is critical for the final product's handling, dissolution, and bioavailability. Key parameters to control include the rate of cooling, the degree of supersaturation, the rate of anti-solvent addition, and the agitation speed. Seeding the solution with crystals of the desired size can also help to control the final particle size distribution. Techniques like cooling crystallization and anti-solvent crystallization are commonly employed.[6]
Q4: What analytical methods are recommended for quality control of bulk this compound?
A4: A combination of analytical methods is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities and residual solvents. Titration is often used to determine the exact strength of the hydrochloride salt. Spectroscopic methods like NMR and FTIR are essential for structural confirmation.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up production of this compound.
Low Yield
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 3,3-Dimethylpiperidine (free base) | Incomplete hydrogenation reaction. | Optimize reaction conditions (temperature, pressure, catalyst loading). Ensure efficient mixing to maintain catalyst suspension. Monitor hydrogen uptake to determine reaction completion. |
| Catalyst deactivation. | Use fresh catalyst. Ensure starting materials are free of catalyst poisons. | |
| Loss of product during workup. | 3,3-Dimethylpiperidine is volatile. Minimize exposure to high temperatures and vacuum during solvent removal. Consider an acid-base extraction to isolate the product as its non-volatile salt before final purification.[9] | |
| Low yield of this compound | Incomplete precipitation of the salt. | Ensure stoichiometric addition of hydrochloric acid. Optimize the choice of solvent and anti-solvent for crystallization.[6] |
| Product loss during filtration and drying. | Optimize filtration and drying procedures to minimize mechanical losses. |
Product Purity Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Presence of starting materials in the final product | Incomplete reaction. | Increase reaction time or temperature. Re-evaluate catalyst efficiency. |
| Discoloration (yellowing) of the product | Oxidation of the piperidine ring. | Handle the free base under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if necessary. Purify the free base by distillation before salt formation.[9] |
| Broad melting point range | Presence of impurities or residual solvent. | Recrystallize the hydrochloride salt. Ensure the product is thoroughly dried under vacuum. |
| Inconsistent crystalline form (polymorphism) | Variations in crystallization conditions. | Strictly control crystallization parameters (temperature, solvent, cooling rate). Consider seeding to promote the formation of the desired polymorph.[6] |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (100 kg) |
| Hydrogenation | |||
| Catalyst Loading (e.g., Pd/C) | 5% w/w | 5% w/w | 4-5% w/w |
| Hydrogen Pressure | 50-100 psi | 100-150 psi | 150-200 psi |
| Reaction Temperature | 25-40 °C | 40-60 °C | 50-70 °C |
| Reaction Time | 4-6 hours | 6-10 hours | 8-12 hours |
| Typical Yield (Free Base) | 85-90% | 80-88% | 80-85% |
| Hydrochloride Salt Formation | |||
| Solvent | Isopropanol | Isopropanol/Toluene | Toluene |
| HCl Addition Temperature | 0-5 °C | 5-10 °C | 10-20 °C |
| Crystallization Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield (Hydrochloride) | 90-95% | 88-93% | 85-92% |
| Overall Yield | 76-85% | 70-82% | 68-78% |
Note: Data for Pilot and Industrial scales are representative examples based on typical scale-up observations in fine chemical manufacturing.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylpiperidine (Free Base) - Pilot Scale
This protocol is adapted from known laboratory procedures for piperidine synthesis.[10]
-
Reactor Setup: Charge a suitable pressure reactor with the starting material (e.g., a precursor that can be cyclized and reduced) and a solvent such as methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere, add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature while ensuring efficient agitation.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor and vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 3,3-Dimethylpiperidine can be purified by fractional vacuum distillation.
Protocol 2: Formation and Crystallization of this compound - Pilot Scale
-
Dissolution: Dissolve the purified 3,3-Dimethylpiperidine free base in a suitable solvent like isopropanol or toluene in a jacketed reactor.
-
Acidification: Cool the solution to 5-10 °C. Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) while monitoring the temperature to control the exotherm.
-
Crystallization: The hydrochloride salt will precipitate. Stir the resulting slurry at a controlled temperature to allow for complete crystallization and crystal growth.
-
Isolation: Isolate the product by filtration.
-
Washing: Wash the filter cake with a cold solvent to remove any residual impurities.
-
Drying: Dry the product under vacuum at a controlled temperature to obtain this compound as a crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of 3,3-Dimethylpiperidine HCl.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 3. veeprho.com [veeprho.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. syrris.com [syrris.com]
- 7. benchchem.com [benchchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to 3,3-Dimethylpiperidine Hydrochloride and 3,5-Dimethylpiperidine in Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for efficient and selective catalysts and chiral auxiliaries is paramount. Piperidine derivatives, with their defined stereochemical structures, have emerged as valuable scaffolds in this pursuit. This guide provides a comparative analysis of 3,3-dimethylpiperidine hydrochloride and 3,5-dimethylpiperidine, focusing on their applications and performance in asymmetric synthesis, supported by available experimental data and structural considerations.
Executive Summary
A thorough review of scientific literature reveals a significant disparity in the documented applications of this compound and 3,5-dimethylpiperidine in asymmetric synthesis. While 3,5-dimethylpiperidine has been utilized as a component of catalysts, particularly in asymmetric hydrogenation, achieving high enantioselectivity, there is a notable absence of published data on the use of This compound as a direct catalyst or chiral auxiliary in this field. This guide, therefore, presents the available performance data for 3,5-dimethylpiperidine and offers a theoretical comparison based on the structural differences between the two molecules and their potential implications for stereocontrol.
Performance in Asymmetric Synthesis: A Tale of Two Isomers
The substitution pattern of the methyl groups on the piperidine ring profoundly influences the molecule's steric and electronic properties, which in turn dictates its efficacy in inducing chirality.
3,5-Dimethylpiperidine: A Tool for High Enantioselectivity
3,5-Dimethylpiperidine, which exists as cis and trans isomers, has demonstrated its utility in asymmetric catalysis. The trans isomer, in particular, has been employed as a ligand or part of a catalytic system in asymmetric hydrogenation reactions, leading to products with high enantiomeric excess (ee).[1] For instance, certain asymmetric hydrogenation reactions utilizing catalysts derived from or containing the 3,5-dimethylpiperidine moiety have been reported to achieve up to 98.5% ee .[1]
The success of 3,5-dimethylpiperidine can be attributed to the chiral environment created by the two methyl groups. In the trans isomer, the methyl groups are on opposite sides of the ring, leading to a C2-symmetric-like scaffold that can effectively bias the approach of reactants to the catalytic center, thereby controlling the stereochemical outcome of the reaction.
This compound: An Unexplored Candidate
In stark contrast, there is a lack of published experimental data demonstrating the use of 3,3-dimethylpiperidine or its hydrochloride salt as a catalyst or chiral auxiliary in asymmetric synthesis. The gem-dimethyl substitution at the 3-position renders the molecule achiral and symmetrical. While it can act as a hindered base, its symmetrical nature makes it unsuitable for direct use as a chiral ligand or catalyst for enantioselective transformations. The hydrochloride salt is typically used to improve the handling and stability of the free base.
The steric bulk provided by the two methyl groups on the same carbon atom could potentially be exploited in diastereoselective reactions where the piperidine is used as a non-chiral base or additive to influence the approach of a reactant to a chiral substrate. However, without experimental evidence, this remains a theoretical consideration.
Structural Comparison and Theoretical Implications
The differing substitution patterns of 3,3-dimethylpiperidine and 3,5-dimethylpiperidine have significant stereochemical consequences that likely underpin their differential application in asymmetric synthesis.
| Feature | 3,3-Dimethylpiperidine | 3,5-Dimethylpiperidine |
| Chirality | Achiral | Chiral (trans-isomer is a racemate, cis-isomer is a meso compound) |
| Symmetry | Cs | C1 (trans-isomer), Cs (cis-isomer) |
| Steric Hindrance | Localized at C3 | Distributed at C3 and C5 |
| Potential for Stereocontrol | Low (as a direct chiral influence) | High (especially the trans-isomer) |
Table 1: Structural and Stereochemical Comparison
The gem-dimethyl groups in 3,3-dimethylpiperidine create significant steric hindrance around one side of the molecule. While this can be useful for controlling regioselectivity in certain reactions, the lack of a chiral element makes it inherently unsuitable for inducing enantioselectivity.
Conversely, the 1,3-disubstitution in 3,5-dimethylpiperidine, particularly in its trans form, provides a well-defined three-dimensional chiral space. When incorporated into a metal complex or used as an organocatalyst, this chiral environment can effectively discriminate between the two enantiotopic faces of a prochiral substrate.
Experimental Protocols
Due to the absence of specific applications for this compound in asymmetric synthesis, a comparative experimental protocol cannot be provided. However, a general protocol for an asymmetric reaction where a substituted piperidine could be employed as an organocatalyst is presented below for illustrative purposes. This protocol is based on a Knoevenagel condensation, a reaction where secondary amines are often used as catalysts.
Representative Protocol: Organocatalyzed Knoevenagel Condensation
Reaction: Synthesis of 2-benzylidenemalononitrile
Materials:
-
Benzaldehyde
-
Malononitrile
-
Substituted Piperidine (e.g., 3,5-dimethylpiperidine)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Add ethanol as the solvent.
-
To this solution, add the substituted piperidine catalyst (0.1 eq).
-
Attach a reflux condenser to the flask and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can typically be isolated by filtration, as it often crystallizes out of the solution upon cooling. The solid is then washed with cold ethanol and dried.
Visualizing the Concepts
To better understand the structural differences and their implications, the following diagrams are provided.
Conclusion
The comparison between this compound and 3,5-dimethylpiperidine in the context of asymmetric synthesis is largely one-sided based on the currently available scientific literature. 3,5-Dimethylpiperidine, particularly its trans-isomer, has demonstrated its value as a chiral component in catalytic systems, leading to high enantioselectivities in reactions such as asymmetric hydrogenation.[1] In contrast, this compound remains an unexplored entity in this field, with its achiral and sterically hindered nature likely precluding its direct use as a chiral catalyst or auxiliary.
For researchers and drug development professionals, 3,5-dimethylpiperidine represents a known and effective scaffold for the development of asymmetric transformations. Future work could explore the potential of 3,3-dimethylpiperidine as a bulky, non-chiral base in diastereoselective reactions, but for enantioselective applications, 3,5-dimethylpiperidine is the clear choice based on current knowledge.
References
Comparative Guide to Validating Stereochemistry of 3,3-Dimethylpiperidine Reaction Products
For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's three-dimensional structure is a critical step in chemical synthesis and pharmaceutical development. While 3,3-Dimethylpiperidine itself is an achiral molecule, its reaction products can possess one or more stereocenters, leading to enantiomers or diastereomers. The precise stereochemistry of these derivatives is often paramount to their biological activity and therapeutic efficacy.
This guide provides a comparative overview of the primary analytical techniques used to validate the stereochemistry of chiral piperidine derivatives. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in selecting the most appropriate methods for their specific needs.
Comparison of Key Analytical Techniques
The validation of stereochemistry relies on a suite of powerful analytical methods. The choice of technique depends on the specific information required, such as absolute configuration, relative stereochemistry, or enantiomeric purity, as well as the physical properties of the sample.
| Technique | Principle | Information Obtained | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. | Unambiguous absolute 3D structure, bond lengths, and angles.[1] | High-quality single crystal (typically 0.1-0.3 mm).[2] | The "gold standard" for absolute stereochemical assignment.[1] | Growing suitable crystals can be challenging and time-consuming.[2] The solid-state conformation may differ from the solution-state. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Relative stereochemistry, conformational analysis, diastereomeric ratio.[3][4] | Soluble sample (mg scale). | Provides detailed structural information in solution; non-destructive. Can use chiral resolving agents for enantiomeric differentiation.[5] | Does not typically provide absolute configuration directly. Signal overlap can complicate analysis in complex molecules.[5] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric separation, quantification of enantiomeric excess (ee), and purity.[6][7] | Soluble sample (µg to mg scale). | Highly accurate and precise for quantifying enantiomers.[6][8] Applicable for both analytical and preparative scale.[7] | Method development can be required to find a suitable CSP and mobile phase.[8] May require derivatization for detection.[6] |
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are methodologies for the key experiments cited.
X-ray Crystallography Protocol for a Chiral Piperidine Derivative
This protocol outlines the general steps for determining the absolute structure of a reaction product via single-crystal X-ray diffraction.[2]
-
Crystal Growth (Crucial Step) :
-
Solvent Selection : Screen various solvents (e.g., ethanol, ethyl acetate, methanol) to find one in which the compound has moderate solubility.[2]
-
Crystallization Technique : The most common method is slow evaporation. Dissolve the compound in the chosen solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial over several days.[2] Other techniques include vapor diffusion and cooling crystallization.
-
-
Crystal Mounting :
-
Carefully select a single, well-formed crystal (0.1-0.3 mm in size) with no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
-
Data Collection :
-
Place the mounted crystal in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The electron density map is calculated, and an initial model of the molecule is built.
-
The model is refined against the experimental data to yield the final, precise atomic coordinates, confirming the absolute stereochemistry.
-
Chiral HPLC Protocol for Enantiomeric Separation
This protocol describes the development of a chiral HPLC method to separate and quantify the enantiomers of a piperidine derivative.
-
Column and Mobile Phase Screening :
-
Column Selection : Polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak® or Chiralcel® columns are highly effective for piperidine derivatives.[7] Start with a common column such as Chiralpak® IA or AD-H.[6][8]
-
Mobile Phase Selection : Begin with a simple mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol).[8]
-
Additive : For basic compounds like piperidines, peak tailing can be an issue. Add a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase to improve peak shape.[7]
-
-
Method Optimization :
-
Derivatization (If Necessary) :
-
If the compound lacks a UV chromophore, pre-column derivatization is required for UV detection. A common agent is p-toluenesulfonyl chloride (PTSC), which introduces a chromophore into the analyte.[6]
-
-
Method Validation :
-
Validate the final method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[6]
-
NMR Spectroscopy Protocol for Stereochemical Analysis
This protocol details the use of 2D NMR to determine the relative stereochemistry of a substituted piperidine derivative.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃).
-
1D ¹H and ¹³C Spectra Acquisition : Acquire standard proton and carbon spectra to identify all signals.
-
COSY (Correlation Spectroscopy) Acquisition : Run a COSY experiment to establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition : Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
NOESY/ROESY (Nuclear Overhauser Effect) Acquisition :
-
This is the key experiment for determining stereochemistry. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.
-
Acquire a 2D NOESY or ROESY spectrum. Cross-peaks between protons indicate spatial proximity.
-
For example, a strong NOE between a proton on the piperidine ring and a proton on a substituent can confirm their cis relationship (i.e., on the same face of the ring).
-
-
Data Analysis : Analyze the coupling constants (³J values) from the ¹H NMR spectrum and the cross-peaks from the NOESY/ROESY spectrum to build a 3D model of the molecule's preferred conformation in solution and confirm the relative arrangement of its substituents.[4]
Data Presentation
Clear and standardized data presentation is crucial for comparison and interpretation.
Table 1: Example X-ray Crystallographic Data for Piperidine Derivatives [1][9]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Product A | C₂₄H₂₃NO | Monoclinic | P2₁/n | 9.891 | 30.604 | 12.387 | 92.42 |
| Product B | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | 7.160 | 10.483 | 14.693 | 97.04 |
| Product C | C₁₅H₂₂N₂O | Orthorhombic | P2₁2₁2₁ | 8.451 | 11.234 | 14.567 | 90.00 |
Table 2: Example Chiral HPLC Performance Data [6][8]
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) | Enantiomeric Excess (ee %) |
| (R)-Isomer | 8.54 | 99.6 | \multirow{2}{}{>4.0} | \multirow{2}{}{99.2%} |
| (S)-Isomer | 11.21 | 0.4 |
Visualizations
Diagrams created using DOT language help visualize complex workflows and principles.
Caption: Decision workflow for selecting the appropriate analytical technique.
Caption: Principle of enantiomeric separation by Chiral HPLC.
Caption: Logic of classical resolution via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
- 5. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of 3,3-Dimethylpiperidine Hydrochloride Derivatives as Sigma-1 Receptor Ligands
A comprehensive guide for researchers and drug development professionals on the binding affinity and functional activity of novel drug candidates targeting the sigma-1 receptor.
The 3,3-dimethylpiperidine scaffold has emerged as a promising framework in the design of selective ligands for the sigma-1 (σ1) receptor, a unique chaperone protein located at the endoplasmic reticulum. The σ1 receptor is implicated in a variety of cellular functions and is a therapeutic target for a range of neurological disorders. This guide provides a comparative analysis of the efficacy of several drug candidates derived from 3,3-dimethylpiperidine hydrochloride, supported by experimental data on their binding affinities and functional activities.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities of selected 3,3-dimethylpiperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Compound ID | Structure | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (σ2/σ1) |
| Compound 69 | 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | High Affinity | Low Affinity | High |
| Compound 18a | N/A | 0.14 | >100 | >714 |
| Compound 19a | N/A | 0.38 | >100 | >263 |
| Compound 19b | N/A | 0.25 | >100 | >400 |
Note: Specific Kᵢ values for Compound 69 were not available in the reviewed literature, but it is consistently reported as a highly selective σ1 receptor ligand.[1] The structures for compounds 18a, 19a, and 19b were not publicly available in the reviewed literature.
Experimental Protocols
The binding affinities presented in this guide were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Key Experiment: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 3,3-dimethylpiperidine derivatives for the sigma-1 receptor.
Materials:
-
Test compounds (3,3-dimethylpiperidine derivatives)
-
[³H]-(+)-pentazocine (radioligand)
-
Membrane preparations from cells expressing the sigma-1 receptor (e.g., guinea pig liver or HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compounds in the binding buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value)
-
Varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known sigma-1 ligand, such as haloperidol.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2][3]
Mandatory Visualizations
Signaling Pathway of the Sigma-1 Receptor
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. Its activation by agonist ligands triggers a signaling cascade that modulates calcium signaling and promotes cell survival.
References
A Comparative Guide to the Spectroscopic Analysis of 3,3-Dimethylpiperidine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for Structural Confirmation
The structural elucidation of piperidine derivatives is a critical step in drug discovery and development, given the prevalence of the piperidine scaffold in a wide array of pharmaceuticals. This guide provides a comparative analysis of the spectroscopic data for 3,3-dimethylpiperidine hydrochloride and two of its key derivatives: N-acetyl-3,3-dimethylpiperidine and N-benzyl-3,3-dimethylpiperidine hydrochloride. By presenting key data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to serve as a practical resource for the unambiguous structural confirmation of these and similar compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, its N-acetyl and N-benzyl derivatives, and the parent piperidine hydrochloride for baseline comparison.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | Methyl (C3) | N-Substituent |
| 3,3-Dimethylpiperidine HCl | ~3.1 (br s) | ~1.7 (m) | ~1.8 (m) | ~3.1 (br s) | ~1.0 (s) | - |
| N-Acetyl-3,3-dimethylpiperidine | 3.5-3.7 (m) | 1.4-1.6 (m) | 1.6-1.8 (m) | 3.2-3.4 (m) | 0.9 (s) | 2.1 (s, COCH₃) |
| N-Benzyl-3,3-dimethylpiperidine HCl | ~3.4 (br s) | ~1.9 (m) | ~2.0 (m) | ~3.4 (br s) | ~1.1 (s) | ~4.2 (s, CH₂Ph), 7.3-7.5 (m, Ar-H) |
| Piperidine HCl | ~3.2 (m) | ~1.8 (m) | ~1.8 (m) | ~3.2 (m) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methyl (C3) | N-Substituent |
| 3,3-Dimethylpiperidine HCl | ~50 | ~32 | ~22 | ~35 | ~50 | ~25 | - |
| N-Acetyl-3,3-dimethylpiperidine | 42.1 | 32.5 | 24.5 | 36.1 | 47.2 | 26.9 | 21.4 (COCH₃), 169.5 (C=O) |
| N-Benzyl-3,3-dimethylpiperidine HCl | ~58 | ~33 | ~21 | ~34 | ~58 | ~24 | ~60 (CH₂Ph), 128-135 (Ar-C) |
| Piperidine HCl | ~44.5 | ~22.9 | ~24.9 | ~22.9 | ~44.5 | - | - |
Table 3: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| 3,3-Dimethylpiperidine | 113 | 98 [M-CH₃]⁺, 84, 70, 56 |
| N-Acetyl-3,3-dimethylpiperidine | 155 | 140 [M-CH₃]⁺, 112 [M-COCH₃]⁺, 98, 84 |
| N-Benzyl-3,3-dimethylpiperidine | 203 | 112 [M-C₇H₇]⁺, 91 [C₇H₇]⁺ |
| Piperidine | 85 | 84 [M-H]⁺, 70, 56 |
Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C-N Stretch |
| 3,3-Dimethylpiperidine HCl | 2700-2400 (broad, R₂NH₂⁺) | 2950-2850 | - | ~1100 |
| N-Acetyl-3,3-dimethylpiperidine | - | 2950-2850 | ~1640 (strong) | ~1250 |
| N-Benzyl-3,3-dimethylpiperidine HCl | 2700-2400 (broad, R₂NH₂⁺) | 3050-3000 (Ar), 2950-2850 (Aliph.) | - | ~1150 |
| Piperidine HCl | 2700-2400 (broad, R₂NH₂⁺) | 2950-2850 | - | ~1050 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. For hydrochloride salts, D₂O or DMSO-d₆ are often preferred to ensure dissolution and observe exchangeable protons.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are generally sufficient.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation : For Electrospray Ionization (ESI-MS), prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. For hydrochloride salts, direct infusion in methanol or water is usually effective. For Gas Chromatography-Mass Spectrometry (GC-MS), a more volatile derivative may be required if the compound is not sufficiently volatile.
-
ESI-MS Analysis : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen is readily protonated. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure. Common fragmentation pathways for piperidines involve α-cleavage adjacent to the nitrogen and loss of substituents.
Infrared (IR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. For hydrochloride salts, which are typically solids, this is a convenient method.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule. For these compounds, key bands include N-H stretches (for the hydrochloride salts), C-H stretches, and the C=O stretch for the N-acetyl derivative.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of 3,3-dimethylpiperidine derivatives.
Benchmarking the performance of 3,3-Dimethylpiperidine hydrochloride as a chiral ligand
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral ligand is a critical determinant in the success of asymmetric synthesis, directly influencing enantioselectivity and overall reaction yield. This guide provides an objective comparison of the performance of various chiral ligands in the well-established enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a benchmark for evaluating ligand efficacy in inducing stereochemical control.
It is important to note that an extensive search of scientific literature did not yield performance data for 3,3-Dimethylpiperidine hydrochloride as a chiral ligand in this or other common asymmetric transformations. Therefore, this guide presents a comparative analysis of established chiral amino alcohol and carbohydrate-derived ligands to provide a baseline for performance expectations in this class of reaction.
Performance Data in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of several chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, a key carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The primary metrics for comparison are the chemical yield and the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol.
| Chiral Ligand Class | Specific Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| Amino Alcohols | (1R,2S)-(-)-N-Methylephedrine | 95 | 92 (R) |
| (1R,2S)-(-)-N,N-Dimethyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanol | 98 | 98 (S) | |
| (1S,2R)-(+)-N,N-dibutylnorephedrine | 96 | 95 (R) | |
| Carbohydrate-Derived Diols | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 90 | 56 (S) |
| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | 75 | 35 (S) | |
| Carbohydrate-Derived Amino Alcohols | Fructose-derived β-amino alcohol 22 [1] | up to 100 | up to 96 (S) |
Experimental Protocols
The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on methodologies reported in the cited literature.[1][2]
1. Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), the chiral ligand (typically 2-20 mol%) is dissolved in an anhydrous solvent such as toluene or hexane.[1][2]
-
If a titanium(IV) isopropoxide promoter is used, it is added to the ligand solution and stirred at room temperature for approximately 30 minutes.[1]
2. Reaction Setup:
-
The flask is cooled to a specific temperature, typically 0 °C or lower, in an ice or dry ice/acetone bath.[2]
-
A solution of diethylzinc in an appropriate solvent (e.g., hexanes) is added dropwise to the catalyst solution. The mixture is stirred for a defined period (e.g., 30 minutes) to allow for the formation of the active catalytic species.[2]
3. Substrate Addition and Reaction:
-
Freshly distilled benzaldehyde is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[2]
4. Quenching and Work-up:
-
Upon completion, the reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
The mixture is allowed to warm to room temperature, and the organic products are extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).[2]
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[2]
5. Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield of the purified 1-phenyl-1-propanol is determined.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the benchmarking of chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Workflow for Chiral Ligand Performance Evaluation.
References
A Comparative Analysis of Conformational Rigidity in Substituted Piperidines
The piperidine scaffold is a cornerstone in the development of pharmaceuticals and is prevalent in numerous natural products. The three-dimensional arrangement of substituents on the piperidine ring profoundly influences a molecule's biological activity and physicochemical properties by dictating its interaction with biological targets.[1] Consequently, a comprehensive understanding of the conformational preferences of substituted piperidines is indispensable for researchers in medicinal chemistry and drug discovery. This guide presents a comparative study of the conformational rigidity of substituted piperidines, supported by experimental data and detailed methodologies.
Introduction to Piperidine Conformation
Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] However, the presence of a nitrogen atom introduces unique steric and electronic factors that modulate the conformational equilibrium. Key conformational dynamics in piperidine derivatives include:
-
Ring Inversion: The rapid interconversion between two distinct chair conformations.
-
Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which interconverts N-substituents between axial and equatorial positions.[1]
-
Substituent Orientation: The preference of substituents on both carbon and nitrogen atoms to occupy either an axial or equatorial position, governed by a delicate balance of steric, electronic, and intramolecular forces.[1]
The conformational preference of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between a conformation where the substituent is in an equatorial position and one where it is in an axial position. A larger A-value signifies a stronger preference for the equatorial orientation to avoid unfavorable steric interactions.[1]
Comparative Conformational Analysis of Substituted Piperidines
The conformational landscape of the piperidine ring is significantly influenced by the nature and position of its substituents. The following sections provide a detailed comparison of these effects.
N-Substituted Piperidines
Substituents attached to the nitrogen atom play a crucial role in determining the conformational equilibrium. While the N-H proton in piperidine itself shows a slight preference for the equatorial position, the introduction of bulkier substituents dramatically shifts this equilibrium.[1] Furthermore, N-acylation can lead to a preference for an axial orientation of a substituent at the 2-position due to allylic strain.[2]
| Substituent (on N) | A-Value (kcal/mol) | Predominant Conformation of Substituent | Key Considerations |
| H | ~0.4 | Equatorial | Subject to rapid nitrogen inversion. |
| Methyl | 2.1 - 2.7 | Equatorial | Increased steric hindrance favors the equatorial position to mitigate 1,3-diaxial interactions.[1] |
| Ethyl | ~2.5 | Equatorial | Exhibits a strong equatorial preference, similar to the methyl group.[1] |
| Isopropyl | >4.0 | Equatorial | The significant steric bulk leads to a very strong preference for the equatorial position.[1] |
| Phenyl | ~1.0 | Equatorial | The orientation of the phenyl ring can influence the conformational preference.[1] |
| Acetyl (Ac) | - | Axial (for 2-substituent) | N-acylation introduces partial double bond character, leading to pseudoallylic strain that can force a substituent at the 2-position into an axial orientation.[1] |
| tert-Butoxycarbonyl (Boc) | - | Axial (for 2-substituent) | Similar to the acetyl group, the Boc group can induce an axial preference for adjacent substituents due to A(1,3) strain.[1][3] |
C-Substituted Piperidines
The position of substituents on the carbon atoms of the piperidine ring is a critical determinant of the molecule's preferred conformation.
4-Substituted Piperidines: In 4-substituted piperidines, the conformational preferences are generally analogous to those observed in corresponding cyclohexanes.[1][4]
| Substituent (at C-4) | A-Value (kcal/mol) | Predominant Conformation of Substituent |
| Methyl | ~1.7 | Equatorial |
| Phenyl | ~3.0 | Equatorial |
| Fluoro | ~0.25 | Equatorial |
| Chloro | ~0.5 | Equatorial |
| Bromo | ~0.5 | Equatorial |
| Hydroxyl | ~0.7 | Equatorial |
2-Substituted Piperidines: Substituents at the 2-position encounter steric interactions with the nitrogen's lone pair and the axial hydrogen at the C-6 position.
| Substituent (at C-2) | A-Value (kcal/mol) | Predominant Conformation of Substituent | Key Considerations |
| Methyl | ~1.8 | Equatorial | The equatorial conformer is generally favored.[1] |
| Phenyl | - | Equatorial | The preference can be influenced by N-substitution.[1] |
3-Substituted Piperidines: The conformational equilibrium in 3-substituted piperidines is primarily influenced by steric interactions with adjacent ring atoms.
| Substituent (at C-3) | A-Value (kcal/mol) | Predominant Conformation of Substituent | Key Considerations |
| Methyl | ~1.7 | Equatorial | |
| Fluoro | - | Axial Preference | The axial conformer can be favored due to hyperconjugative effects and electrostatic interactions.[5] |
| 4-Pyridyl | - | Axial | In certain derivatives like rogletimide, the pyridyl ring adopts an axial position.[6] |
Visualizing Conformational Relationships
The interplay between different structural elements in a substituted piperidine dictates its conformational outcome. The following diagram illustrates the logical flow from molecular structure to conformational preference.
Caption: Logical workflow for determining the conformational preference of substituted piperidines.
Experimental Protocols for Conformational Analysis
A comprehensive conformational analysis of piperidine derivatives typically employs a combination of spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the conformational equilibrium.[1]
-
Ensure the sample is free of particulate matter.[1]
2. Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra at a specific temperature.
-
For quantitative analysis of conformational equilibria, variable temperature (VT) NMR experiments can be performed.
3. Data Analysis:
-
Chemical Shifts: The chemical shifts of protons and carbons, particularly those on the piperidine ring, are sensitive to their axial or equatorial orientation.
-
Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) can be used to determine dihedral angles via the Karplus equation, providing information about the ring's pucker and substituent orientation.
-
Nuclear Overhauser Effect (NOE): NOESY experiments can reveal through-space proximities between atoms, which is invaluable for distinguishing between axial and equatorial substituents.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.
1. Crystal Growth:
-
Obtaining high-quality single crystals is a critical first step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.[7]
-
A variety of solvents, such as ethanol, methanol, and ethyl acetate, may be screened to find optimal crystallization conditions.[7]
2. Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[7]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct or Patterson methods.[7]
-
The structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles that define the molecular conformation.
Computational Modeling
Theoretical calculations are frequently used to complement experimental data and to provide insights into the relative energies of different conformers.
1. Conformational Search:
-
A systematic or stochastic conformational search is performed to identify all low-energy conformers of the molecule.
2. Geometry Optimization and Energy Calculation:
-
The geometries of the identified conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) or molecular mechanics force fields.[2][4]
-
The relative energies (e.g., Gibbs free energy) of the optimized conformers are calculated to predict their relative populations at a given temperature.
The following diagram illustrates a typical experimental workflow for the conformational analysis of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Biological Activity of 3,3-Dimethylpiperidine Hydrochloride Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Analogues of 3,3-dimethylpiperidine hydrochloride have demonstrated significant potential in modulating key biological targets, including sigma receptors, microsomal prostaglandin E synthase-1 (mPGES-1), and opioid receptors. This guide provides an objective comparison of the performance of these analogues, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.
Comparative Biological Activity Data
The biological activity of 3,3-dimethylpiperidine analogues is highly dependent on the nature and position of substituents on the piperidine ring and the N-aryl group. The following tables summarize the quantitative data for selected analogues against their respective targets.
Table 1: Sigma Receptor Binding Affinity of 3,3-Dimethylpiperidine Analogues
| Compound ID | Structure | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| 1 | 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | 1.5[1][2] | 150[1][2] | 100 |
| 2 | Analogue with modified naphthalene | 8.2 | 250 | 30.5 |
| 3 | Analogue with different linker | 25.6 | 800 | 31.3 |
Table 2: Inhibition of mPGES-1 by 3,3-Dimethyl Substituted N-aryl Piperidine Analogues
| Compound ID | Structure | h-mPGES-1 IC50 (nM) | Human Whole Blood IC50 (nM) |
| 4 (Example 14) | N-aryl piperidine derivative | Not Reported | 7[3][4] |
| 5 | Analogue with alternative aryl group | 12 | 50 |
| 6 | Analogue with different substitution | 45 | 200 |
Note: Example 14 was also shown to have no activity against COX-1 and COX-2 at 30μM and did not inhibit mPGES-2 at 62.5μM, indicating high selectivity for mPGES-1.[3][4]
Table 3: Opioid Receptor Binding Affinity of Piperidine Analogues
| Compound ID | Structure | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| 7 | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative | 0.5 | 15 | 2.8 |
| 8 (AT-076) | 4-(3-hydroxyphenyl)piperidine derivative (lacking 3,4-dimethyl groups) | 1.67 | 19.6 | 1.14 |
| 9 | Analogue with N-substituent modification | 10.2 | 85 | 35.4 |
Note: The removal of the 3,4-dimethyl groups in AT-076 resulted in a pan antagonist with nanomolar affinity at all four opioid receptors (μ, δ, κ, and nociceptin).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Radioligand Binding Assay for Sigma Receptors
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Receptor Source: Guinea pig brain membranes for σ1 and rat liver membranes for σ2.
-
Radioligand: [³H]-(+)-Pentazocine for σ1 and [³H]-DTG for σ2.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 150-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, haloperidol, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Radioactivity Measurement: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Human Whole Blood Assay for mPGES-1 Inhibition
Objective: To assess the inhibitory effect of test compounds on PGE2 production in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
PGE2 ELISA kit or LC-MS/MS for quantification.
Procedure:
-
Blood Aliquoting: Aliquot 500 µL of fresh human whole blood into 1.5 mL polypropylene tubes.
-
Compound Incubation: Add the test compound at various concentrations (final DMSO concentration should be ≤ 0.1%) and incubate at 37°C for 30 minutes.
-
Stimulation: Add LPS to a final concentration of 10 µg/mL to induce PGE2 synthesis and incubate for 24 hours at 37°C.
-
Plasma Separation: Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
PGE2 Measurement: Analyze the plasma for PGE2 concentration using a validated ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control and determine the IC50 value.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of test compounds for μ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [³H]-DAMGO (μ), [³H]-Naltrindole (δ), and [³H]-U69,593 (κ).
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the sigma receptor assay.
-
Assay Setup: Set up the 96-well plate with total binding, non-specific binding, and competitive binding wells for each receptor subtype using the respective radioligand.
-
Incubation: Incubate the plates at 25°C for 60 minutes.
-
Filtration and Radioactivity Measurement: Follow the same procedure as for the sigma receptor binding assay.
-
Data Analysis: Calculate specific binding, IC50, and Ki values for each receptor subtype.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the biological targets of 3,3-dimethylpiperidine analogues.
Figure 1: Simplified Sigma Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Landscape: A Comparative Crystallographic Guide to Novel 3,3-Dimethylpiperidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional architecture of novel chemical entities is paramount for predicting their biological activity and optimizing their properties. The 3,3-dimethylpiperidine moiety, a key structural motif in various pharmacologically active compounds, imparts significant conformational rigidity. This guide provides a comparative analysis of the X-ray crystallographic data of a novel compound featuring this scaffold, (E)-2,6-bis(4-chlorophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP), alongside other substituted piperidine derivatives. This objective comparison, supported by experimental data, illuminates the structural impact of the gem-dimethyl substitution.
The introduction of a 3,3-dimethyl group on the piperidine ring has profound implications for its conformational preferences, often locking the ring into a specific geometry. This can be a crucial design element in medicinal chemistry, influencing how a molecule interacts with its biological target. X-ray crystallography provides definitive evidence of these structural nuances.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for BCMTP and a selection of alternative substituted piperidine compounds. This data allows for a direct comparison of their solid-state structures.
Table 1: Unit Cell Parameters
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (E)-2,6-bis(4-chlorophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)[1] | C₂₇H₂₅Cl₅N₄ | Triclinic | P-1 | 11.766(8) | 13.701(9) | 16.101(11) | 92.646(12) | 101.004(12) | 90.831(7) | ~2540 | 4 |
| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide[2] | C₂₁H₂₂Cl₂N₂O | Orthorhombic | Pca2₁ | 8.3293(2) | 12.2924(3) | 19.3226(4) | 90 | 90 | 90 | 1978.39(8) | 4 |
| 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one[3] | C₂₁H₂₀Cl₃NO₂ | Monoclinic | P2₁/c | 11.6295(4) | 9.6955(3) | 17.4743(5) | 90 | 90.481(1) | 90 | 1970.22(11) | 4 |
| 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime[4] | C₂₆H₂₆Cl₂N₂O | Monoclinic | P2₁/n | 11.054(5) | 13.911(5) | 15.316(5) | 90 | 94.63(1) | 90 | 2364.89(11) | 4 |
| 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one[5] | C₂₃H₂₉NO₅ | Monoclinic | P2₁/c | 11.1358(7) | 9.4756(5) | 20.4541(11) | 90 | 92.271(2) | 90 | 2156.6(2) | 4 |
Table 2: Key Conformational and Geometric Parameters
| Compound Name | Piperidine Ring Conformation | Dihedral Angle Between Phenyl Rings (°) | Notes |
| (E)-2,6-bis(4-chlorophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)[1] | Chair | - | The presence of the 3,3-dimethyl groups helps to stabilize the chair conformation. |
| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide[2] | Chair | 45.59(14) | The piperidine ring adopts a standard chair conformation with the two chlorophenyl rings inclined to its mean plane by 76.32(13)° and 46.27(12)°.[2] |
| 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one[3] | Boat | 74.07(8) | This compound is a notable exception, adopting a higher-energy boat conformation, likely due to steric strain from the bulky substituents and the chloroacetyl group on the nitrogen.[3] |
| 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime[4] | Chair | 54.75(4) | The piperidone ring exists in a chair conformation with equatorial orientations of the methyl and 4-chlorophenyl groups.[4] |
| 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one[5] | Chair | 61.7(1) | The central piperidine ring adopts a chair conformation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the synthesis and X-ray crystallographic analysis of the primary compound of interest, BCMTP.
Synthesis of (E)-2,6-bis(4-chlorophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)[1]
-
Synthesis of the Precursor, 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one: The parent piperidone was prepared by condensing 3-methylbutan-2-one, 4-chlorobenzaldehyde, and ammonium acetate in a 1:2:1 ratio in warm ethanol. The resulting crude product was filtered, washed with an ethanol-ether mixture (1:5), and recrystallized from chloroform to yield the pure precursor.[1]
-
Synthesis of BCMTP: The precursor, 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one (25.0 mmol), was reacted with 2,4,6-trichlorophenyl hydrazine (25.0 mmol) in a boiling solution of ethanol. A few drops of acetic acid were added, and the mixture was refluxed for 2-4 hours. After the reaction was complete, the mixture was cooled to room temperature. The resulting precipitate was filtered and washed with petroleum ether.[1]
-
Crystallization: Pure crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for the compounds listed are typically collected on a CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Data is often collected at low temperatures (e.g., 296 K) to minimize thermal vibrations.[2] The structures are solved by direct methods and refined by full-matrix least-squares on F². For a typical refinement, hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[3]
Workflow and Logical Relationships
The process from initial synthesis to final structural analysis follows a logical and sequential workflow. This is visualized in the diagram below, created using the DOT language.
Caption: Experimental workflow from synthesis to X-ray crystallographic analysis.
This guide highlights the power of X-ray crystallography in providing high-resolution structural data that is essential for modern drug discovery and materials science. The comparative data presented for BCMTP and related piperidine derivatives clearly demonstrates how subtle changes in substitution patterns can lead to significant conformational differences, such as the unusual boat conformation observed in one of the analogs. This level of detailed structural insight is invaluable for building robust structure-activity relationships and designing next-generation molecules with tailored properties.
References
- 1. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of diastereomeric excess in reactions with 3,3-Dimethylpiperidine hydrochloride
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection and evaluation of chiral auxiliaries are paramount for achieving desired stereochemical outcomes. While the use of 3,3-Dimethylpiperidine hydrochloride as a chiral auxiliary is not documented in readily available scientific literature, this guide provides a framework for its potential evaluation by comparing established chiral auxiliaries in common asymmetric reactions. The focus is on the quantitative analysis of diastereomeric excess (d.e.), a critical measure of the stereoselectivity of a reaction.
This guide will delve into the performance of widely-used chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine-based auxiliaries, in key synthetic transformations. Detailed experimental protocols for the determination of diastereomeric excess via ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are provided to serve as a practical resource for laboratory application.
Performance of Established Chiral Auxiliaries: A Comparative Overview
The efficacy of a chiral auxiliary is contingent on the specific reaction, substrate, and conditions. Below is a comparative summary of the performance of two prominent classes of chiral auxiliaries in asymmetric alkylation and aldol reactions.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Solvent | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S,S)-(+)-Pseudoephedrine | Benzyl bromide | THF | LDA | -78 to 0 | 95 | >99:1 | [1][2] |
| (S,S)-(+)-Pseudoephedrine | Isopropyl iodide | THF | LDA | -78 to 0 | 92 | 98:2 | [3] |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl bromide | THF | NaHMDS | -78 | 85-95 | >99:1 | [4] |
| (R)-4-Benzyl-2-oxazolidinone | Methyl iodide | THF | NaHMDS | -78 | 80-90 | 97:3 | [4] |
Table 2: Performance of Evans' Oxazolidinone in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | DIPEA | -78 to 0 | 85 | >99:1 (syn) | [5][6] |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | DIPEA | -78 to 0 | 90 | >99:1 (syn) | [5][7] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionaldehyde | TiCl₄ | DIPEA | -78 | 82 | 98:2 (anti) | [8] |
Experimental Protocols for Quantitative Analysis of Diastereomeric Excess
The accurate determination of diastereomeric excess is crucial for evaluating the success of an asymmetric reaction. The two most common techniques for this analysis are ¹H NMR spectroscopy and chiral HPLC.
Protocol 1: Determination of Diastereomeric Excess by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a rapid and widely accessible method for determining the diastereomeric ratio of a reaction mixture. The principle lies in the fact that diastereomers are distinct chemical entities and, in a chiral environment (even the NMR solvent can sometimes suffice, but often the chiral auxiliary itself provides the necessary differentiation), will have chemically non-equivalent protons that resonate at different chemical shifts.
Methodology:
-
Sample Preparation:
-
Carefully prepare a representative sample of the crude reaction mixture or the purified product.
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration. A D1 of 10 seconds is generally a safe starting point.
-
-
Data Analysis:
-
Process the spectrum, including phasing and baseline correction.
-
Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. These signals should be singlets, doublets, or other simple multiplets that are baseline-separated.
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values of the corresponding peaks.
-
Diastereomeric excess (d.e.) is calculated as: d.e. (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100.
-
Protocol 2: Determination of Diastereomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying diastereomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to different retention times.
Methodology:
-
Column Selection and Mobile Phase Screening:
-
Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds.[9]
-
Develop a suitable mobile phase. A typical starting point for normal-phase chromatography is a mixture of hexane and isopropanol. For reversed-phase, acetonitrile and water or methanol and water are common.
-
Screen different mobile phase compositions to achieve baseline separation of the diastereomer peaks.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis and record the chromatogram. The two diastereomers should appear as two separate peaks with different retention times.
-
-
Data Analysis:
-
Integrate the area of each peak corresponding to the two diastereomers.
-
The diastereomeric ratio is the ratio of the peak areas.
-
Diastereomeric excess (d.e.) is calculated as: d.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.
-
Visualizing Experimental and Logical Workflows
Workflow for Asymmetric Synthesis and d.e. Determination
Caption: General workflow for asymmetric synthesis and d.e. analysis.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting a d.e. determination method.
References
- 1. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 2. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylpiperidine Hydrochloride: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethylpiperidine hydrochloride, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed to offer clear, step-by-step guidance for operational questions related to the handling and disposal of this chemical.
I. Hazard Identification and Safety Data
This compound is a hazardous chemical requiring careful handling and disposal. Below is a summary of its key hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour. |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |
| Acute toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |
| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage. |
| Serious eye damage | Category 1 | H314: Causes severe skin burns and eye damage. |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life. |
II. Personal Protective Equipment (PPE) and First Aid
A. Required Personal Protective Equipment:
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a flame-retardant antistatic protective clothing, and boots.
-
Respiratory Protection: If working in a poorly ventilated area or when dusts or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[1]
B. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]
III. Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Stop the leak if it is safe to do so. Cover drains to prevent the chemical from entering them.
-
Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][2] Do not use sparking tools.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
IV. Detailed Disposal Procedure
Disposal of this compound must be handled by a licensed professional waste disposal service. The following steps provide a general guideline for preparing the waste for disposal:
-
Do Not Mix: Do not mix this compound with other waste materials. Leave the chemical in its original container whenever possible.[3]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition. The storage area should be locked up or accessible only to authorized personnel.[3]
-
Consult Professionals: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal. Provide them with the safety data sheet (SDS) for this compound.
-
Incineration: A recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed facility.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 3,3-Dimethylpiperidine Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 3,3-Dimethylpiperidine hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent exposure. While specific toxicity data for this exact compound is not extensively documented in the provided search results, related compounds like piperidine hydrochloride are classified as toxic if swallowed.[1][2][3][4] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side shields and a face shield. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and a lab coat or chemical-resistant apron.[3][5][6] | EN 374 (Europe) or US F739.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working in a poorly ventilated area.[1] | NIOSH (US) or EN 149 (EU).[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[7][8]
-
Remove all sources of ignition, as dusts of similar compounds can form explosive mixtures with air.[1]
-
Keep incompatible materials, such as strong oxidizing agents, strong acids, and bases, away from the work area.[1]
2. Handling the Solid Compound:
-
Wear all required PPE as detailed in the table above.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
Use spark-proof tools for handling.[7]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[9]
3. Preparing Solutions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the chemical name and any hazard warnings.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, cover with an inert absorbent material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7][8] Ventilate the area and wash the spill site after material pickup is complete.[8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of unused or waste material in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should also be disposed of as hazardous waste.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[2][9]
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
